3,4-Furandimethanol

Catalog No.
S773982
CAS No.
14496-24-3
M.F
C6H8O3
M. Wt
128.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Furandimethanol

CAS Number

14496-24-3

Product Name

3,4-Furandimethanol

IUPAC Name

[4-(hydroxymethyl)furan-3-yl]methanol

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

InChI

InChI=1S/C6H8O3/c7-1-5-3-9-4-6(5)2-8/h3-4,7-8H,1-2H2

InChI Key

RNKXUVJWMOMTHV-UHFFFAOYSA-N

SMILES

C1=C(C(=CO1)CO)CO

Synonyms

3,4-Bis(hydroxymethyl)furan; Furan-3,4-diyldimethanol

Canonical SMILES

C1=C(C(=CO1)CO)CO

The exact mass of the compound 3,4-Furandimethanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

synthesis of 3,4-Bis(hydroxymethyl)furan from biomass

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis of 4-Hydroxymethylfurfural (4-HMF)

The synthesis of 4-HMF, the direct precursor to 3,4-Bis(hydroxymethyl)furan, is a two-step process from dihydroxyacetone (DHA). A 2025 study outlines an optimized, scalable method using water as a green solvent [1].

Overview of the 4-HMF Synthesis Pathway

The following diagram illustrates the two-step reaction pathway from dihydroxyacetone (DHA) to the target molecule, 3,4-BHMF.

G DHA Dihydroxyacetone (DHA) Dendroketose Dendroketose DHA->Dendroketose Step 1: Monoaldol Reaction 0.1 M NaOH, 100-1000 g/L FourHMF 4-Hydroxymethylfurfural (4-HMF) Dendroketose->FourHMF Step 2: Dehydration 0.25 M HCl, 80°C, 120 min ThreeFourBHMF 3,4-Bis(hydroxymethyl)furan (Target) FourHMF->ThreeFourBHMF Step 3: Hydrogenation (Not detailed in literature)

Synthesis pathway from DHA to 3,4-Bis(hydroxymethyl)furan. The final hydrogenation step is not detailed in recent literature.

Detailed Experimental Protocol

This protocol is adapted from the 2025 green chemistry process, which achieved an impressive E-factor of 0.67, indicating minimal waste generation [1].

Step 1: Synthesis of Dendroketose from DHA

  • Reaction Setup: Charge a reaction vessel with a 0.1 M sodium hydroxide (NaOH) solution.
  • Reaction Concentration: Add DHA to achieve a high loading of 1000 grams per liter (g/L) of reaction mixture.
  • Reaction Execution: Stir the mixture at room temperature until the reaction is complete, as monitored by an appropriate analytical method (e.g., TLC or HPLC). At this high concentration, the reaction will proceed more slowly compared to lower loadings.
  • Work-up and Isolation: Upon completion, neutralize the reaction mixture with a suitable acid. Dendroketose can be used in the next step without extensive purification. The high concentration minimizes aqueous waste, contributing to a low E-factor of 1 for this step [1].

Step 2: Dehydration of Dendroketose to 4-HMF

  • Reaction Setup: Prepare a saturated aqueous sodium chloride (NaCl) solution. The high salt concentration improves reaction selectivity towards 4-HMF over its isomer, 5-HMF.
  • Catalyst and Substrate: Add hydrochloric acid (HCl) to a concentration of 0.25 M. Add the dendroketose from the previous step to a concentration of 100 g/L.
  • Reaction Execution: Heat the mixture to 80°C and maintain with stirring for 120 minutes.
  • Product Isolation: For lab-scale isolation, the team used a tailor-made reactor for in-situ product removal over nine cycles, achieving an isolated yield of 76% with 92% purity. Standard liquid-liquid extraction with a suitable organic solvent can also be used [1].
Key Quantitative Data

The table below summarizes the optimized conditions and outcomes for the synthesis of 4-HMF [1].

Parameter Specification Notes / Rationale
Optimal Solvent Saturated NaCl (aq) Maximizes 4-HMF selectivity (95% over 5-HMF isomer)
Acid Catalyst 0.25 M HCl Provides sufficient Brønsted acidity for dehydration
Reaction Temp. 80°C Balances reaction rate and product stability
Reaction Time 120 minutes Time for near-complete conversion at 80°C
Isolated Yield 76% (multigram scale) Achieved over 9 cycles with in-situ product removal
Product Purity 92% After isolation
Process Metric E-factor = 0.67 Excellent environmental performance (kg waste/kg product)

Research Context and Further Steps

  • Biomass Origin: Dihydroxyacetone, the starting material, can be derived from the fermentation of glycerol, a byproduct of biodiesel production, making this a true biomass-to-chemical route [1].
  • The Final Hydrogenation Step: Converting 4-HMF to 3,4-Bis(hydroxymethyl)furan requires hydrogenation of the aldehyde group to a hydroxymethyl group. This is a standard reduction reaction, likely achievable using conventional hydrogenation catalysts like Raney Nickel, supported ruthenium (Ru/C), or through a transfer hydrogenation process [2]. However, the exact catalytic system, solvent, temperature, and pressure parameters for performing this reduction specifically on 4-HMF were not detailed in the available search results.

References

3,4-Furandimethanol NMR spectra and characterization

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Characterization of 3,4-Furandimethanol

The table below summarizes the key identifiers and physicochemical properties for this compound (CAS 14496-24-3).

Property Value
CAS Number 14496-24-3 [1] [2]
IUPAC Name [4-(hydroxymethyl)furan-3-yl]methanol [2]
Molecular Formula C6H8O3 [1] [2]
Molecular Weight 128.13 g/mol [1] [2]
Other Synonyms 3,4-Bis(hydroxymethyl)furan; Furan-3,4-diyldimethanol [2]
Boiling Point 137.4 °C at 760 mmHg [2]
Flash Point 36.9 °C [2]
Density 1.283 g/cm³ [2]
Exact Mass 128.04700 [2]
Canonical SMILES C1=C(C(=CO1)CO)CO [2]

NMR Spectroscopy and Data Gaps

A key piece of characterization for any organic compound is its Nuclear Magnetic Resonance (NMR) spectrum, which provides information about the carbon and hydrogen environments within the molecule [3].

  • Available Data: One search result lists a 13C NMR spectrum for the compound [1]. However, the data is presented as a mass spectrometry output, not as a interpretable NMR spectrum with chemical shifts.
  • Missing Data: The search results do not provide a full 1H NMR spectrum, which is crucial for identifying the environments of the hydrogen atoms. The available information also lacks details on coupling constants, signal multiplicity, and integration.

A Guide to Interpreting NMR Spectra

To help you analyze the NMR data once you acquire it, here is a brief overview of key principles for interpreting a spectrum [3]:

NMR_Interpretation Start Obtain NMR Spectrum Step1 Identify Chemical Shifts (δ ppm) Reveals types of chemical environments Start->Step1 Step2 Analyze Signal Multiplicity (e.g., singlet, doublet, triplet) Governed by the n+1 rule Step1->Step2 Step3 Measure Integration Proportional to number of nuclei in that environment Step2->Step3 Step4 Identify Coupling Constants (J) Provides info on through-bond connectivity Step3->Step4 Step5 Piece Information Together To deduce molecular structure Step4->Step5

Figure: A workflow for the systematic interpretation of an NMR spectrum.

  • Chemical Shift (δ): This value indicates the electronic environment of a nucleus. Different functional groups (e.g., -CH3, -CH2-, aromatic protons) resonate at characteristic chemical shift ranges [3].
  • Multiplicity and Coupling: The splitting of a signal (e.g., a doublet, triplet) is caused by scalar coupling to neighboring magnetic nuclei. The n+1 rule states that a proton coupled to 'n' equivalent protons will have its signal split into 'n+1' peaks [3].
  • Signal Area: The area under an NMR signal is directly proportional to the number of nuclei giving rise to that signal. This is crucial for 1H NMR [3].

Recommended Path for Researchers

Given the gaps in the available data, I suggest the following steps to complete the characterization:

  • Consult Specialized Databases: Use institutional access to comprehensive spectral databases such as SciFinder or Reaxys, which are more likely to contain full NMR spectral data.
  • Experimental Measurement: If database access is limited, consider synthesizing the compound and running your own 1H and 13C NMR experiments. The provided SMILES string can be used to predict approximate chemical shifts with computational chemistry software.
  • Leverage Available Data: Use the known molecular structure and physicochemical properties from the table above as a foundation for your experimental design and safety assessments.

References

thermal properties of 3,4-Bis(hydroxymethyl)furan

Author: Smolecule Technical Support Team. Date: February 2026

Thermal Characteristics of 3,4-BHMF

The table below summarizes the key thermal properties of 3,4-BHMF identified from current literature:

Property Value / Description Context and Notes
Thermal Stability Lower than FDCA-based polymers [1] General property of BHMF; inferred for 3,4-BHMF
Thermal Degradation Onset 120–130°C [1] General property of BHMF; inferred for 3,4-BHMF. A major limitation for high-temperature processing.
Decomposition Product Humins (insoluble polymeric materials) [1] Occurs in acidic environments [1]
Comparative Stability Higher thermal stability than 2,5-BHMF polyesters [2] Polyesters from 3,4-BHMF exhibit higher thermal stability (Td50%) than those from 2,5-BHMF [2]

A primary challenge in utilizing 3,4-BHMF for polymer synthesis is its limited thermal resilience. Its degradation begins at 120–130°C, which complicates melt polycondensation and necessitates alternative synthesis methods [1].

Experimental Protocol: Enzymatic Polymerization

Given its thermal instability, enzymatic catalysis is a preferred method for polymerizing 3,4-BHMF. The following workflow details a one-step polycondensation procedure based on published research [2]:

Start Start Reaction Setup A1 Prepare Reactor Start->A1 A2 Add Catalysts and Drying Agents A1->A2 A3 Add Monomers and Solvent A2->A3 A4 Begin Polymerization A3->A4 A5 Cool and Dissolve Polymer A4->A5 A6 Filter and Wash A5->A6 A7 Precipitate and Recover Product A6->A7 End Dry Polymer A7->End

Experimental workflow for 3,4-BHMF polymerization

Detailed Methodology [2]:

  • Reaction Setup: Conduct all steps under a nitrogen atmosphere. Use a 25 mL round-bottom flask.
  • Catalyst and Drying: Add predried immobilized Candida antarctica Lipase B (Novozym 435, 15 wt% of total monomers) and preactivated molecular sieves (4 Å, 150 wt% of monomers) to the flask.
  • Monomer and Solvent Charge: Use a molar feed ratio of DMFDCA / 3,4-BHMF / aliphatic diol = 50:12.5:37.5. Add dimethyl 2,4-furandicarboxylate (2,4-DMFDCA, 265.4 mg, 1.44 mmol), 3,4-BHMF (46 mg, 0.36 mmol), 1,10-decanediol (1,10-DDO, 188.4 mg, 1.08 mmol), and anhydrous toluene (2.5 mL).
  • Polymerization: Immerse the flask in a preheated oil bath at 90°C with magnetic stirring for 72 hours.
  • Work-up: Cool the reaction mixture to room temperature. Add ~10 mL chloroform to dissolve the polymer. Filter the solution to remove N435 and molecular sieves, washing with chloroform (2 × 10 mL).
  • Precipitation and Isolation: Concentrate the combined filtrates using a rotary evaporator (40°C, 400–480 mbar). Precipitate the polymer by adding the concentrated solution to excess cold methanol. Recover the product via centrifugation (5 min, 4500 rpm, 4°C).
  • Drying: Dry the purified polymer under vacuum at 40°C for approximately three days.

Research Implications and Data Gaps

The available data highlights several points crucial for researchers:

  • Structural Tunability: 3,4-BHMF is noted for offering increased structural tunability in bio-based polymer synthesis [2].
  • Enzyme Preference: The enzymatic polymerization process shows a preference for the 2,4-FDCA isomer over the 2,5-isomer, resulting in polymers with a higher degree of polymerization [2].
  • Significant Data Gaps: The search results reveal a lack of fundamental quantitative data for 3,4-BHMF itself. No values were found for essential properties such as melting point, glass transition temperature, specific heat capacity, or thermal conductivity.

How to Proceed with Your Research

Given the identified data gaps, I suggest you:

  • Consult Specialized Databases: Search thermophysical property databases like those from NIST or DIPPR for potential measurements.
  • Perform Predictive Calculations: Use group contribution methods or high-level quantum chemical calculations (e.g., G3 methods, as applied to other furans [3]) to estimate missing properties.
  • Empirical Characterization: Plan for experimental characterization of 3,4-BHMF using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to obtain the fundamental thermal data that is currently missing.

References

3,4-Furandimethanol safety data and handling

Author: Smolecule Technical Support Team. Date: February 2026

Hazard Identification and Safe Handling

The table below summarizes the identified hazard and handling information for 3,4-Furandimethanol.

Property Description / Value
CAS Number 14496-24-3 [1]
Molecular Formula C6H8O3 [1]
Molecular Weight 128.13 g/mol [1]
Physical Form Liquid [1]
Density 1.248 g/mL at 25 °C [1]
Boiling Point 120 °C at 1 Torr (approx. 0.13 kPa) [1]
Flash Point >110 °C [1]
GHS Hazard Statement H318: Causes serious eye damage [1]

| Precautionary Statements| P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing [1] |

Experimental Context and Broader Safety Workflow

While specific toxicology studies on this compound are not available in the search results, recent research on related furanic compounds highlights the importance and common methodologies of preclinical safety assessment, which you can consider applying [2].

A study on HMF and its derivatives utilized computer-aided drug design (CADD) and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling to predict pharmacokinetic and toxicological properties early in the drug discovery process [2]. The experimental workflow for such an assessment can be visualized as follows:

G Start Start: Compound Assessment ADMET In silico ADMET Profiling Start->ADMET Docking Molecular Docking & Dynamic Simulation ADMET->Docking Analysis Data Analysis & Risk Identification Docking->Analysis End Safety Protocol Analysis->End

The specific parameters analyzed in such a workflow typically include:

  • Absorption: Predicted through measures like intestinal absorption and Caco-2 permeability [2].
  • Distribution: Assessed using models for volume of distribution (VDss) and blood-brain barrier (BBB) penetration [2].
  • Metabolism: Evaluated by interaction with cytochrome P450 enzymes (e.g., CYP2D6, CYP3A4) [2].
  • Toxicity: Screened for endpoints like AMES mutagenicity, hERG inhibition, and hepatotoxicity [2].

Recommendations for Researchers

Given the identified eye hazard and the lack of comprehensive toxicological data, the following handling protocols are recommended:

  • Eye and Face Protection: Always wear chemical splash goggles and a face shield, especially when handling the liquid form, in strict accordance with the P280 precautionary statement [1].
  • General Handling: Handle in a well-ventilated area, preferably within a fume hood. Use appropriate gloves (e.g., nitrile) and a lab coat to prevent skin contact.
  • Obtain the SDS: The most critical step is to procure the full Safety Data Sheet (SDS) from the chemical supplier. The SDS will contain detailed information on first aid measures, toxicological data, ecological information, and disposal considerations that are essential for completing a comprehensive technical guide.

References

Application Notes: Enzymatic Polymerization of 3,4-BHMF

Author: Smolecule Technical Support Team. Date: February 2026

1. Monomer Overview and Synthesis 3,4-Bis(hydroxymethyl)furan (3,4-BHMF) is an emerging bio-based heteroaromatic diol monomer. It is typically produced through the reduction of its ester precursor, dimethyl 3,4-furandicarboxylate (3,4-DMFDCA). Notably, both 2-furoic acid and dimethylmaleic anhydride—key starting materials for 3,4-DMFDCA synthesis—can be sourced from bio-based resources, confirming the monomer's renewability [1]. Commercial 3,4-BHMF (98% purity) is typically supplied as a liquid with a density of 1.248 g/mL at 25°C [2].

2. Catalyst and Selectivity The immobilized form of Candida antarctica Lipase B (iCALB, often traded as Novozym 435) is the predominant and most effective biocatalyst for 3,4-BHMF polymerization. This enzyme demonstrates a distinct regioselectivity and has shown a marked preference for incorporating the 2,4-furan dicarboxylate isomer over the 2,5-isomer during copolymerization, leading to polymers with a higher degree of polymerization [1].

3. Material Properties of Synthesized Polyesters Copolyesters (co-FPEs) derived from 3,4-BHMF exhibit tunable thermal properties, making them suitable for various material applications. The choice of comonomers significantly influences the final polymer's characteristics. The table below summarizes the thermal properties of co-FPEs based on different furandicarboxylate isomers [1].

  • Thermal Properties of 3,4-BHMF Copolyesters
FDCA Isomer Comonomer Glass Transition Temp. (Tg) Melting Temp. (Tm) Crystallinity
2,5-FDCA-based co-FPEs 9 – 10 °C Multiple Tm from 53 to 124 °C Semicrystalline
2,4-FDCA-based co-FPEs -14 to 12 °C Multiple Tm from 43 to 61 °C (one amorphous) Semicrystalline to Amorphous

Furthermore, all co-FPEs exhibit a two-step thermal decomposition profile, indicative of the presence of both aliphatic and semi-aromatic segments within the polymer chain [1].

4. Advantages and Challenges

  • Advantages: Enzymatic polymerization offers a sustainable pathway with high selectivity under mild reaction conditions, avoiding the use of toxic metal catalysts. It provides a cleaner process that prevents product contamination with detrimental byproducts [1].
  • Challenges: A primary consideration is the relative thermal instability of furanic diols like BHMF compared to their carboxylic acid counterparts. High-temperature melt polycondensation can induce degradation, making lower-temperature methods such as enzymatic or solution polymerization preferable [3].

Experimental Protocol: One-Step Enzymatic Copolymerization

This protocol details the one-step enzymatic copolymerization of 3,4-BHMF with dimethyl 2,4-furandicarboxylate (2,4-DMFDCA) and an aliphatic diol (e.g., 1,10-decanediol), adapted from the literature [1].

1. Materials and Equipment

  • Monomers: 3,4-BHMF, 2,4-DMFDCA, 1,10-decanediol (1,10-DDO).
  • Catalyst: Immobilized CALB (Novozym 435, N435), predried.
  • Solvent: Anhydrous toluene.
  • Additive: Preactivated molecular sieves (4 Å).
  • Equipment: Round-bottom flask (25 mL), magnetic stirrer, oil bath, nitrogen inlet, reflux condenser, rotary evaporator, vacuum oven.

2. Procedure

  • Reaction Setup: In a 25 mL round-bottom flask, add the following under a nitrogen atmosphere:
    • Predried N435 (15 wt % relative to total monomer mass).
    • Preactivated molecular sieves (150 wt % relative to total monomer mass).
  • Monomer Addition: To the same flask, add:
    • 2,4-DMFDCA (265.4 mg, 1.44 mmol)
    • 3,4-BHMF (46 mg, 0.36 mmol)
    • 1,10-DDO (188.4 mg, 1.08 mmol)
    • Anhydrous toluene (2.5 mL) This establishes a DMFDCA / 3,4-BHMF / aliphatic diol molar ratio of 50:12.5:37.5.
  • Polymerization Reaction: Immerse the flask in a preheated oil bath at 90 °C with continuous magnetic stirring under a nitrogen atmosphere. Allow the reaction to proceed for 72 hours.
  • Work-up and Purification:
    • After 72 h, cool the mixture to room temperature.
    • Add approximately 10 mL of chloroform to dissolve the polymer product.
    • Filter the mixture to remove the immobilized enzyme (N435) and molecular sieves. Wash the solid residue with chloroform (2 × 10 mL).
    • Combine all filtrates and concentrate using a rotary evaporator (set to 40°C under reduced pressure of 400–480 mbar).
    • Precipitate the polymer by pouring the concentrated solution into an excess of cold methanol.
    • Recover the precipitated product via centrifugation (e.g., 5 min at 4500 rpm and 4°C).
    • Dry the final polymer under vacuum at 40°C for approximately 3 days.

3. Polymer Characterization Key techniques for analyzing the resulting copolyesters include:

  • Nuclear Magnetic Resonance (¹H NMR): To determine chemical structure and monomer composition [1].
  • Size Exclusion Chromatography (SEC): To measure molecular weights (Mn and Mw) [1].
  • Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR): For identification of functional groups and ester bond formation [1].
  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To assess thermal stability (decomposition profile) and thermal transitions (Tg, Tm) [1].

The following workflow diagram summarizes the key stages of the experimental protocol.

G Start Start Reaction Setup A Add N435 catalyst and molecular sieves under N₂ Start->A B Charge monomers and anhydrous toluene A->B C React at 90°C for 72h with stirring under N₂ B->C D Cool to room temperature C->D E Dissolve polymer in chloroform & filter D->E F Concentrate filtrate via rotary evaporation E->F G Precipitate polymer in cold methanol F->G H Recover polymer via centrifugation G->H I Dry under vacuum at 40°C for 3 days H->I


Alternative Synthesis Pathways

For context, the table below summarizes other common methods for synthesizing furanic polyesters from diol monomers like BHMF, highlighting the advantages of the enzymatic approach [3] [4].

  • Comparison of Polymerization Methods for Furanic Polyesters
Method Typical Conditions Key Feature Consideration for BHMF
Enzymatic Polymerization 90°C, mild solvent (toluene) High selectivity, green process Excellent for thermally sensitive monomers [1]
Solution Polymerization Low temp, solvent (e.g., chloroform) Avoids high temperatures Prevents degradation; may require acid acceptors [3]
Bulk Polymerization High temp (>200°C), catalyst (e.g., DBTO) No solvent, high melting points Risk of monomer degradation [3] [4]

Key Analytical Data

The following table consolidates quantitative data from the synthesis, providing key parameters for replication and comparison [1].

  • Quantitative Data from 3,4-BHMF Copolymerization
Parameter Value / Range Conditions / Notes
Feed Molar Ratio 50:12.5:37.5 (DMFDCA / 3,4-BHMF / Aliphatic Diol)
Reaction Temperature 90 °C Oil bath
Reaction Time 72 hours One-step polycondensation
Catalyst Loading 15 wt % (N435 relative to total monomers)
Molecular Sieves 150 wt % 4 Å, preactivated at 200°C
Solvent Volume 2.5 mL Anhydrous toluene

References

3,4-Furandimethanol copolymer synthesis with furandicarboxylates

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Experimental Data

The data below summarizes key properties of copolyesters synthesized from 3,4-BHMF and different furandicarboxylate isomers, highlighting the influence of monomer structure and polymerization conditions.

Table 1: Molecular Weights and Yields of Co-FPEs Synthesized via One-Step and Two-Step Enzymatic Polymerization (Adapted from [1])

FDCA Isomer Used Aliphatic Diol (Methylene Units) Synthesis Method Reported Yield Mn (g/mol) Mw (g/mol)
2,4-DMFDCA 1,10-DDO (10) One-Step Information not specified in excerpt ~9,000 ~19,000
2,4-DMFDCA 1,10-DDO (10) Two-Step Information not specified in excerpt ~16,000 ~35,000
2,5-DMFDCA 1,10-DDO (10) Two-Step Information not specified in excerpt ~7,000 ~15,000

Table 2: Thermal Properties of Synthesized 3,4-BHMF Co-FPEs (Data from [1])

FDCA Isomer in Co-FPE Aliphatic Diol (Methylene Units) Glass Transition Temp (Tg) °C Melting Temp (Tm) °C Crystallinity
2,5-FDCA 6, 8, 10, 12 9 to 10 53 to 124 (multiple peaks) Semicrystalline
2,4-FDCA 6, 8, 10, 12 -14 to 12 43 to 61 (multiple peaks) Mostly semicrystalline, one amorphous

Introduction

The drive towards a sustainable bioeconomy has intensified the search for high-performance polymers derived from renewable resources [2]. Among the most promising bio-based building blocks is 2,5-Furandicarboxylic Acid (FDCA), identified by the US Department of Energy as a top value-added chemical from biomass [3] [2]. While its polymer, Poly(ethylene furanoate) (PEF), is a renowned bio-based alternative to polyethylene terephthalate (PET) with superior barrier properties [4] [2], structural isomerism offers a powerful tool to further tailor material properties.

This Application Note focuses on the synthesis and characterization of copolyesters (co-FPEs) derived from 3,4-Bis(hydroxymethyl)furan (3,4-BHMF), a furanic heteroaromatic diol, and isomers of dimethyl furandicarboxylate (DMFDCA) [1]. The 3,4-BHMF monomer, often produced from agricultural residues, imparts distinct structural characteristics compared to its more common 2,5-isomer [1]. We detail a green enzymatic polymerization pathway using Candida antarctica Lipase B (CALB), which operates under mild conditions and showcases high selectivity for specific monomeric structures [4] [1]. This protocol is designed for researchers aiming to synthesize novel, tunable bio-polymers for applications in packaging, textiles, and specialty materials.

Materials & Equipment

Chemical Monomers
  • Dimethyl 2,5-furandicarboxylate (2,5-DMFDCA, ≥97%)
  • Dimethyl 2,4-furandicarboxylate (2,4-DMFDCA): Synthesized via reported procedures [1].
  • 3,4-Bis(hydroxymethyl)furan (3,4-BHMF, ≥98%)
  • Aliphatic linear diols: 1,6-Hexanediol (1,6-HDO, ≥99%), 1,8-Octanediol (1,8-ODO, ≥98%), 1,10-Decanediol (1,10-DDO, ≥98%), 1,12-Dodecanediol (1,12-DODO, ≥99%).
  • Anhydrous Toluene
  • Chloroform (HPLC grade, amylene stabilized)
  • Deuterated Chloroform (CDCl₃, 99.8 atom % D)
  • Methanol (MeOH, AR grade)
Enzyme Catalyst
  • Novozym 435 (N435): Candida antarctica Lipase B (CALB) immobilized on acrylic resin (≥5000 U/g). Note: Predry the immobilized enzyme before use as per established protocols [1].
Laboratory Equipment
  • 25 mL single-neck round bottom flask
  • Magnetic stirrer with hotplate
  • Oil bath
  • Reflux condenser
  • Nitrogen inlet/ vacuum line
  • Heating mantle
  • Rotary evaporator
  • Centrifuge
  • Vacuum oven
  • Analytical instruments: NMR Spectrometer (e.g., 600 MHz), FTIR Spectrometer, Size Exclusion Chromatography (SEC) system.

Experimental Protocol

Workflow Overview

The following diagram outlines the two primary synthetic pathways for producing 3,4-BHMF-based copolyesters.

G Start Start: Prepare Monomers, N435 Catalyst, and Molecular Sieves Step1 Step 1: Combine Reactants (DMFDCA, 3,4-BHMF, Aliphatic Diol, Toluene, N435, Molecular Sieves) Start->Step1 Decision1 Polymerization Method? Step1->Decision1 OneStep One-Step Method Decision1->OneStep One-Step TwoStep Two-Step Method Decision1->TwoStep Two-Step OneStepProc Single Reaction Phase 90°C, N₂ Atmosphere, 72h OneStep->OneStepProc TwoStepProc1 Step 2a: Oligomerization 90°C, N₂, 2h TwoStep->TwoStepProc1 Join Post-Polymerization Processing OneStepProc->Join TwoStepProc2 Step 2b: Polycondensation 90°C, Vacuum (600 mmHg), 70h TwoStepProc1->TwoStepProc2 TwoStepProc2->Join

Detailed Step-by-Step Procedure

A. Polymerization: Two-Step Method (Recommended for Higher Molecular Weights) [1]

  • Reactor Setup: Charge a predried 25 mL round bottom flask with Novozym 435 (N435) (15 wt % relative to total monomers) and preactivated 4 Å molecular sieves (150 wt % relative to monomers).
  • Monomer Addition: Under a nitrogen atmosphere, add the following to the flask:
    • DMFDCA (Isomer 2,5 or 2,4): 265.4 mg (1.44 mmol)
    • 3,4-BHMF: 46 mg (0.36 mmol)
    • Aliphatic Diol (e.g., 1,10-DDO): 188.4 mg (1.08 mmol)
    • Anhydrous Toluene: 2.5 mL Use a fixed DMFDCA / 3,4-BHMF / aliphatic diol molar ratio of 50:12.5:37.5 for consistency [1].
  • First Step (Oligomerization):
    • Immerse the flask in a preheated oil bath at 90 °C with magnetic stirring under a nitrogen atmosphere.
    • Allow the reaction to proceed for 2 hours.
  • Second Step (Polycondensation):
    • After 2 hours, carefully apply a vacuum (600 mmHg) to the system while maintaining the temperature at 90 °C.
    • Continue the reaction for an additional 70 hours.
  • Work-up and Purification:
    • Cool the reaction mixture to room temperature.
    • Add ~10 mL of chloroform and stir vigorously to dissolve the polymer product.
    • Filter the mixture to remove the N435 catalyst and molecular sieves. Wash the solid residue with additional chloroform (2 x 10 mL).
    • Combine all chloroform solutions and concentrate using a rotary evaporator (40 °C, 400-480 mbar).
    • Precipitate the polymer by dripping the concentrated solution into an excess of cold methanol.
    • Recover the precipitated product via centrifugation (e.g., 5 min at 4500 rpm, 4 °C).
    • Dry the final product under vacuum at 40 °C for at least 3 days before analysis.

B. Polymerization: One-Step Method

  • Follow the setup and monomer addition as above. However, conduct the entire reaction at 90 °C under a nitrogen atmosphere for 72 hours, omitting the vacuum step. Then proceed with the work-up and purification as described in Step 5 [1].

Characterization & Data Analysis

  • Structural Confirmation: NMR and FTIR

    • ¹H NMR (600 MHz, CDCl₃): Confirm the chemical structure and copolymer composition by identifying characteristic furan ring protons (between 6.5 - 7.5 ppm) and methylene protons from 3,4-BHMF and aliphatic diols (1.0 - 4.5 ppm) [1].
    • ATR-FTIR: Look for the ester carbonyl stretching vibration (C=O) around 1715-1720 cm⁻¹ and the asymmetric C-O-C stretching vibration near 1265 cm⁻¹ [4].
  • Molecular Weight Determination: Size Exclusion Chromatography (SEC)

    • Dissolve the copolyesters in 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP). Use a triple-detector SEC system (refractive index, light scattering, viscometry) calibrated with polyester standards to determine absolute molecular weights (Mn and Mw) [1]. The two-step method typically yields higher molecular weights (see Table 1).
  • Thermal Properties: Differential Scanning Calorimetry (DSC)

    • Analyze the thermal behavior using DSC. Key parameters include:
      • Glass Transition Temperature (Tg): The 2,5-FDCA-based co-FPEs generally show higher Tg (9-10 °C) than the 2,4-FDCA-based analogues (as low as -14 °C) [1].
      • Melting Temperature (Tm): 2,5-FDCA-based co-FPEs are semicrystalline with higher Tm (53-124 °C), while 2,4-FDCA-based co-FPEs show lower and broader melting peaks or amorphous character, indicating disrupted crystallinity [1].

Application Notes

  • Enzyme Selectivity: CALB exhibits a marked regioselectivity and preference for specific monomers. It shows higher catalytic activity towards the 2,4-FDCA isomer compared to the 2,5-isomer, leading to copolyesters with a higher degree of polymerization when 2,4-DMFDCA is used [1]. Furthermore, CALB generally prefers aliphatic diols with longer chain lengths (e.g., n=8, 10, 12) for optimal polymerization efficiency [4].
  • Property Tuning via Isomerism: The choice of FDCA isomer is a critical design parameter. Incorporating the 2,4-FDCA isomer disrupts chain symmetry and packing, effectively depressing crystallinity, lowering the Tg, and enhancing the biodegradability of the resulting copolyester. This is highly useful for designing more flexible and potentially (bio)degradable materials [1] [2].
  • Material Performance: These 3,4-BHMF-based copolyesters display a two-step thermal decomposition profile, indicative of the presence of both aliphatic and semi-aromatic segments within the polymer chain, which can be leveraged for tailoring thermal stability [1].

References

Comprehensive Application Notes and Protocols: CALB Lipase B Catalyzed Polymerization of 3,4-BHMF for Sustainable Polyester Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to CALB as Biocatalyst for Polymerization

Candida antarctica Lipase B (CALB) has emerged as a versatile biocatalyst in polymer chemistry due to its exceptional catalytic efficiency and remarkable selectivity. As one of the most extensively studied enzymes for synthetic applications, CALB belongs to the α/β-hydrolase fold family with a conserved catalytic triad consisting of Ser-His-Asp residues [1] [2]. Unlike many conventional lipases, CALB lacks a lid structure covering its active site, making it readily accessible to substrates without requiring interfacial activation for many reactions [2]. This structural characteristic, combined with its broad substrate specificity and high enantioselectivity, has established CALB as a preferred catalyst for numerous organic transformations, including esterification, transesterification, aminolysis, and polymerization reactions [1] [3].

The application of CALB in polymer synthesis represents a sustainable alternative to conventional metal-based catalysts, particularly for producing biobased polyesters from renewable resources. CALB-catalyzed polymerization occurs under mild reaction conditions with minimal environmental impact, avoiding heavy metal contaminants and extreme temperatures that can degrade sensitive monomers [4] [5]. The enzyme demonstrates exceptional regioselectivity toward primary alcohols, making it particularly suitable for polymerizations involving diol monomers such as 3,4-bis(hydroxymethyl)furan (3,4-BHMF) [4] [6]. Furthermore, immobilized forms of CALB, notably Novozym 435 (N435), exhibit enhanced thermal stability and reusability, maintaining catalytic activity even at elevated temperatures up to 100°C and enabling multiple reaction cycles [1] [7].

Materials and Methods

Monomers and Enzymes
  • 3,4-Bis(hydroxymethyl)furan (3,4-BHMF): A furanic heteroaromatic diol derived from biorenewable resources through the reduction of dimethyl 3,4-furandicarboxylate (3,4-DMFDCA) [4]. This monomer possesses a rigid furan ring structure that imparts interesting thermal and mechanical properties to resulting polymers.

  • Furan Dicarboxylate Isomers: Both 2,5- and 2,4-dimethyl furandicarboxylate isomers (2,5-DMFDCA and 2,4-DMFDCA) serve as aromatic diacid counterparts in copolymerization. Studies indicate CALB displays a distinct preference for the 2,4-isomer, leading to higher polymerization degrees [4].

  • Aliphatic Diols: Linear diols including 1,6-hexanediol (1,6-HDO), 1,8-octanediol (1,8-ODO), 1,10-decanediol (1,10-DDO), and 1,12-dodecanediol (1,12-DODO) with varying methylene spacer lengths (C6-C12) provide chain flexibility and tune the crystallinity of resulting copolyesters [4].

  • Immobilized CALB: Novozym 435 (N435) represents the most commonly employed form, consisting of CALB immobilized on macroporous acrylic resin with activity typically exceeding 5000 U/g [4] [1]. Prior to use, the enzyme should be predried to remove moisture content that could hinder polymerization efficiency [4].

Polymerization Techniques
  • One-Step Polycondensation: This approach involves a single reaction phase where all monomers react simultaneously under controlled conditions. The procedure employs a DMFDCA/3,4-BHMF/aliphatic diol feed molar ratio of 50:12.5:37.5, conducted at 90°C for 72 hours under nitrogen atmosphere in anhydrous toluene [4].

  • Two-Step Polycondensation: This method consists of an initial oligomerization step followed by a polycondensation phase. The first stage occurs at 90°C for 2 hours under nitrogen atmosphere, while the second stage proceeds under vacuum (600 mmHg) for 70 hours to drive the reaction toward higher molecular weights by removing condensation byproducts [4].

Table 1: Standard Reaction Formulation for CALB-Catalyzed Copolymerization of 3,4-BHMF

Component Quantity Molar Ratio Concentration Notes
2,4-DMFDCA 265.4 mg 1.44 mmol (50%) - Preferred isomer for CALB
3,4-BHMF 46 mg 0.36 mmol (12.5%) - Furanic diol monomer
1,10-DDO 188.4 mg 1.08 mmol (37.5%) - Aliphatic diol spacer
Novozym 435 15 wt% - Relative to total monomers Predried enzyme
Molecular sieves 150 wt% - Relative to total monomers 4 Å, preactivated
Anhydrous toluene 2.5 mL - Solvent Strictly anhydrous conditions

Experimental Protocol

One-Step Polymerization Procedure
  • Reactor Setup: Charge a 25-mL round-bottom flask with predried N435 (15 wt% relative to monomers) and preactivated molecular sieves (150 wt% relative to monomers) under nitrogen atmosphere [4].

  • Monomer Addition: Add precisely weighed DMFDCA (265.4 mg, 1.44 mmol), 3,4-BHMF (46 mg, 0.36 mmol), 1,10-DDO (188.4 mg, 1.08 mmol), and anhydrous toluene (2.5 mL) to the reaction vessel [4].

  • Polymerization Execution: Immerse the flask in a preheated oil bath at 90°C with continuous magnetic stirring under nitrogen atmosphere for 72 hours [4].

  • Product Recovery: After cooling to room temperature, add chloroform (approximately 10 mL) to dissolve polymer products. Filter through folded filter paper to remove enzyme and molecular sieves, washing with additional chloroform (2 × 10 mL) [4].

  • Purification: Concentrate the combined filtrate using rotary evaporation at 40°C under reduced pressure (400-480 mbar). Precipitate the polymer in excess cold methanol, recover by centrifugation (5 min, 4500 rpm, 4°C), and dry under vacuum at 40°C for approximately 3 days [4].

The following workflow diagram illustrates the complete experimental procedure:

G One-Step Polymerization Workflow Start Reactor Setup (25-mL round-bottom flask) Step1 Add Catalysts & Monomers (N435, molecular sieves, DMFDCA, 3,4-BHMF, aliphatic diol) Start->Step1 Step2 Add Anhydrous Toluene (2.5 mL solvent) Step1->Step2 Step3 Polymerization Reaction (90°C, N₂ atmosphere, 72h) Step2->Step3 Step4 Cool to Room Temperature Step3->Step4 Step5 Dissolve in Chloroform (±10 mL) Step4->Step5 Step6 Filtration (remove enzyme & molecular sieves) Step5->Step6 Step7 Concentrate by Rotary Evaporation (40°C, 400-480 mbar) Step6->Step7 Step8 Precipitate in Cold Methanol Step7->Step8 Step9 Centrifugation (5 min, 4500 rpm, 4°C) Step8->Step9 Step10 Dry Under Vacuum (40°C, ±3 days) Step9->Step10 End Pure Copolyester Product Step10->End

Two-Step Polymerization Protocol
  • Initial Oligomerization: Conduct the first reaction phase at 90°C for 2 hours under nitrogen atmosphere with continuous magnetic stirring, following the same monomer ratios and catalyst loading as the one-step method [4].

  • Polycondensation Phase: After the initial period, gradually switch the system to vacuum (600 mmHg) while maintaining temperature at 90°C for an additional 70 hours to facilitate high molecular weight polymer formation [4].

  • Product Workup: Follow the same purification and isolation procedures as described for the one-step method (steps 4-5 in Section 3.1).

Results and Discussion

Polymerization Performance and Structural Characterization

The enzymatic polymerization of 3,4-BHMF with furan dicarboxylate isomers and aliphatic diols typically yields copolyesters (co-FPEs) with varying molecular weights and thermal properties dependent on monomer composition and reaction conditions. Studies indicate that CALB displays marked selectivity for the 2,4-FDCA isomer over its 2,5-counterpart, resulting in higher degrees of polymerization when using the 2,4-isomer [4]. This preference likely stems from the reduced steric hindrance and differential electronic properties of the 2,4-isomer, which facilitate enzyme-substrate binding and transition state formation.

Table 2: Characterization Data for CALB-Catalyzed 3,4-BHMF Copolyesters

Polymer Composition Yield (%) Mn (Da) DP Tg (°C) Tm (°C) Thermal Stability
2,5-FDCA-based co-FPEs 67->90 3000-5000 6-18 9-10 53-124 (multiple) Semicrystalline, two-step decomposition
2,4-FDCA-based co-FPEs 67->90 3000-5000 6-18 -14 to 12 43-61 (multiple) Mostly amorphous, two-step decomposition
3,4-BHMF homopolyesters ~50 - 3-5 - - Lower molecular weight oligomers

Structural characterization of the resulting polymers via ¹H NMR spectroscopy confirms the formation of ester linkages between the diol and diacid components [4]. The furan ring protons in the 3,4-BHMF unit typically appear in the range of 7.2-7.4 ppm, while the methylene bridges connecting the furan rings to the ester groups resonate between 4.9-5.2 ppm [6]. Fourier Transform Infrared (FTIR) spectroscopy further verifies polymer structure through characteristic carbonyl stretching vibrations at approximately 1710-1720 cm⁻¹ and C-O-C stretching at 1100-1300 cm⁻¹ [4].

Thermal and Mechanical Properties

The thermal behavior of 3,4-BHMF-based copolyesters varies significantly based on the aliphatic diester chain length and the isomeric form of the FDCA component. Differential Scanning Calorimetry (DSC) analyses reveal that 2,5-FDCA-based copolyesters exhibit semicrystalline properties with multiple melting temperatures (Tₘ) ranging from 53 to 124°C and glass transition temperatures (T𝑔) of approximately 9-10°C [4]. In contrast, 2,4-FDCA-based copolyesters display lower and broader melting transitions (43-61°C) with more variable glass transitions (-14 to 12°C), with some compositions being completely amorphous [4]. This discrepancy arises from the disrupted chain packing capability of the asymmetrical 2,4-FDCA isomer, which impedes crystallization and results in materials with enhanced flexibility.

Thermogravimetric analysis (TGA) of these furanic copolyesters consistently shows a two-step decomposition profile, indicating the presence of both aliphatic and semiaromatic segments within the polymer backbone [4]. The initial weight loss typically occurs between 250-350°C, corresponding to the degradation of aliphatic ester linkages, while the second decomposition stage around 400-450°C represents the breakdown of the more thermally stable furanic aromatic segments.

Applications and Future Outlook

The development of CALB-catalyzed polymerization of 3,4-BHMF opens promising pathways for creating sustainable materials with tailored properties for specialized applications. The unique thermal characteristics and tunable crystallinity of these furanic copolyesters make them potential candidates for biodegradable packaging materials, specialty coatings, and biomedical devices [4] [6]. The inherent rigidity of the furan ring coupled with the flexibility imparted by aliphatic diol spacers enables fine-tuning of material properties to meet specific application requirements.

Future research directions should focus on optimizing reaction efficiency and expanding the structural diversity of accessible polymers. This includes exploring novel monomer combinations, engineering CALB variants with enhanced activity toward furanic substrates [8], developing improved immobilization strategies for better catalyst reusability [7], and investigating advanced polymer architectures such as block copolymers and polymer networks. The integration of bioinformatics and protein engineering approaches holds particular promise for creating CALB mutants with tailored specificity and activity, potentially leading to more efficient polymerization processes and polymers with novel properties [8] [2].

Troubleshooting and Optimization Guidelines

  • Low Molecular Weight: If polymers consistently exhibit lower than expected molecular weights (Mn < 3000 Da), ensure thorough drying of monomers and enzyme, increase reaction time to 96 hours, or implement the two-step polymerization protocol with gradual application of vacuum [4].

  • Poor Conversion: In cases of insufficient monomer conversion, verify the activity of immobilized CALB by conducting reference reactions with known substrates, increase enzyme loading to 20 wt%, or incorporate molecular sieves with higher capacity (200 wt%) to more effectively remove condensation byproducts [4].

  • Side Reactions: To minimize potential degradation of heat-sensitive furanic monomers, strictly maintain temperatures at or below 90°C and consider implementing a temperature gradient approach with initial oligomerization at 70°C followed by higher temperature polycondensation [5].

  • Catalyst Reusability: For optimal reuse of Novozym 435, recover the enzyme by filtration after each reaction cycle, wash extensively with dry solvent (toluene or chloroform), and store under anhydrous conditions before subsequent uses [4] [1].

Conclusion

The application of CALB lipase B for catalyzing the polymerization of 3,4-BHMF with various diacid counterparts represents a sustainable and efficient approach to biobased polyesters. The protocols outlined in this application note provide researchers with robust methodologies for synthesizing these promising materials, with the one-step method offering simplicity and the two-step approach yielding higher molecular weights. The unique selectivity of CALB, particularly its preference for 2,4-FDCA over the 2,5-isomer, enables the production of copolyesters with distinct thermal properties and structural characteristics. As interest in sustainable polymer technologies continues to grow, CALB-catalyzed polymerization of furanic monomers like 3,4-BHMF is poised to play an increasingly important role in developing tomorrow's bio-based materials.

References

Application Notes: Furandimethanol in Polyester Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

1. Monomer Sourcing and Relevance

  • 2,5-Furandimethanol (FDM) is identified as a promising bio-based diol. It is typically synthesized via the catalytic hydrogenation of HMF (5-hydroxymethylfurfural), which is itself derived from the dehydration of renewable carbohydrates like glucose and fructose [1].
  • While the focus is on FDM, the isomer 3,4-Furandimethanol is also a viable diol for polymerization. The synthetic pathway for this compound, as indicated in a patent, can start from furan and involve steps like acetylation and reduction [2]. The key challenge is that recent, detailed catalytic data for its efficient and selective production is not readily available in the consulted literature.

2. Application in Polymer Design

  • As a diol, FDM can be polycondensed with diacid monomers to produce novel polyesters. The furan ring contributes rigidity to the polymer chain, which can enhance the thermal stability and mechanical properties of the resulting material [1].
  • The workflow below illustrates the general pathway for creating bio-based polyesters from a furandimethanol monomer. This process is adaptable for both 2,5- and 3,4-isomers.

3. Integrated Computational & Experimental Design

  • A modern approach involves using computational descriptor-based methods (often used for ADME prediction in drugs) for the in silico pre-screening of polymer properties. This helps predict key characteristics like hydrophobicity (LogP), permeability, and flexibility before synthesis, saving resources [3].
  • This methodology can be directly applied to design polyesters from this compound. Computational modeling can predict how its different structural geometry (compared to the 2,5-isomer) influences the final polymer's properties, guiding monomer selection and synthesis efforts.

Experimental Protocols

The following protocols are generalized from methods used to produce and utilize furan-based monomers and polyesters.

Protocol 1: Catalytic Synthesis of 2,5-Furandimethanol from HMF

This protocol is adapted from catalytic systems described in the literature [1].

  • Objective: To selectively hydrogenate HMF to 2,5-Furandimethanol using a heterogeneous catalyst.
  • Materials:
    • HMF (≥95% purity)
    • Catalyst (e.g., Pt/MCM-41, Ir/SiO₂)
    • Solvent (e.g., Water, Tetrahydrofuran - THF)
    • Hydrogen gas (H₂), high purity
    • High-pressure reactor (e.g., Parr reactor)
  • Procedure:
    • Charge the reactor with HMF (e.g., 1.0 g) and catalyst (e.g., 0.1 g, 10 wt% relative to HMF).
    • Add solvent (e.g., 20 mL) and seal the reactor.
    • Purge the system three times with H₂ to ensure an inert atmosphere.
    • Pressurize the reactor with H₂ to the desired pressure (e.g., 10 bar).
    • Heat the reaction mixture to the target temperature (e.g., 60°C) with constant stirring for a set duration (e.g., 5 hours).
    • After reaction, cool the reactor in an ice bath and carefully release the remaining pressure.
    • Separate the catalyst by filtration.
    • Recover the product (FDM) by evaporating the solvent under reduced pressure.
    • Purity can be determined by techniques like HPLC or NMR.

Table 1: Exemplary Catalytic Systems and Performance for FDM Synthesis from HMF [1]

Catalyst Solvent Temperature (°C) H₂ Pressure (bar) Conversion (%) FDM Selectivity (%)
Ir/SiO₂ THF 60 10 97 ~100
Pt/MCM-41 Water 35 8 ~100 98.9
Pd/CSCNTs 1,4-Dioxane 60 n/a* 90 88.8
*n/a: Specific pressure not stated in the summarized context.

Protocol 2: Enzymatic Polycondensation for Bio-based Polyesters

This protocol is adapted from methods describing the synthesis of itaconic acid-based polyesters, which is a relevant model for functionalized bio-monomers [3].

  • Objective: To synthesize an unsaturated bio-based oligoester via solvent-free enzymatic catalysis.
  • Materials:
    • Monomers: Diacid (e.g., Adipic Acid, AA), Diol (e.g., 1,4-Butanediol, BDO), or other polyols.
    • Catalyst: Immobilized Lipase B from Candida antarctica (CaLB, e.g., Novozym 435).
    • Molecular sieves (e.g., 4 Å) or a vacuum system for water removal.
  • Procedure:
    • Add monomers (e.g., AA and BDO at a 1:1 molar ratio) and the immobilized enzyme (e.g., 20% w/w of total monomers) to a dry round-bottom flask.
    • Place the flask in a rotary evaporator system or an oil bath with stirring.
    • React under a controlled vacuum (e.g., 70 mbar) and temperature (e.g., 50-70°C) for 24-72 hours to remove the condensation byproduct (water).
    • Monitor the reaction progress by measuring the acid value or by ¹H-NMR spectroscopy.
    • Terminate the reaction by dissolving the product in a suitable solvent (e.g., Dichloromethane, DCM).
    • Filter the mixture to remove the enzyme catalyst.
    • Precipitate the polymer in a cold non-solvent (e.g., methanol), collect it by filtration, and dry it under vacuum.

Table 2: Key Reaction Network in HMF Hydrogenation [1]

Reaction Pathway Chemical Transformation Primary Product(s)
Target Hydrogenation Selective reduction of aldehyde group 2,5-Furandimethanol (FDM)
Over-hydrogenation Hydrogenation of the furan ring 2,5-Bis(hydroxymethyl)tetrahydrofuran (BHMTHF)
Hydrogenolysis C-O bond cleavage 2,5-Dimethylfuran (DMF), 5-Methylfurfuryl Alcohol (MFA)

The diagram below illustrates these competing pathways during the hydrogenation of HMF, which must be managed through careful catalyst and condition selection.

References

3,4-Furandimethanol in Friedel-Crafts reactions

Author: Smolecule Technical Support Team. Date: February 2026

Furan Reactivity in Friedel-Crafts Reactions

Furan is a five-membered heteroaromatic compound that can participate in electrophilic aromatic substitution reactions, but its high reactivity often leads to challenges in controlling the outcome.

Aspect Description & Considerations
General Reactivity Furan is highly reactive due to its electron-rich nature [1]. It is more reactive than benzene in electrophilic substitutions [2].
Common Challenges Undesired resinification, oligomerization, and formation of complex mixtures under typical acidic Friedel-Crafts conditions [1].
Key Consideration The furan ring itself can be transformed through reactions like hydrogenation, ring-opening, and alkylation [2]. Milder conditions and specific catalysts are often required for selective reactions with furans [1].

A closely related and valuable reaction is the hydroxymethylation of furfuryl alcohol to produce 2,5-Bis(hydroxymethyl)furan (BHMF). The following protocol demonstrates a controlled Friedel-Crafts alkylation on a furanic substrate.

Experimental Protocol: Hydroxymethylation of Furfuryl Alcohol

This methodology uses a highly dealuminated H-mordenite zeolite catalyst, which is hydrophobic and acidic, to achieve selective hydroxymethylation in an aqueous medium [1].

1. Reaction Setup

  • Reactor: Glass reactor with magnetic stirring.
  • Reaction Temperature: 338 K (65 °C).
  • Atmosphere: Standard atmospheric conditions.

2. Reagents and Catalysts

Component Specification / Note Amount
Formalin 37% aqueous formaldehyde solution 6 mL
H-MOR 100 Catalyst Highly dealuminated H-mordenite (SiO₂/Al₂O₃ ratio = 200) 250 mg
Furfuryl Alcohol Distilled before use 0.06 to 1 mL

3. Procedure

  • Charge the formalin and the zeolite catalyst into the reactor.
  • Stir the suspension magnetically at 338 K for 30 minutes.
  • Add furfuryl alcohol to the reaction mixture.
  • Continue stirring and heating at 338 K for the desired reaction time.
  • The reaction can be monitored by withdrawing samples for analysis (e.g., by HPLC).

4. Work-up and Isolation

  • After the reaction is complete, cool the mixture.
  • Separate the solid catalyst by filtration.
  • The product, BHMF, can be isolated from the aqueous solution. Yields of around 75-80% can be achieved with optimized systems [1].

5. Key Process Notes

  • Catalyst Role: The dealuminated mordenite provides Brønsted acid sites for activating formaldehyde while its hydrophobic framework adsorbs the organic reactants [1].
  • Kinetic Consideration: The reaction rate is optimal at a specific furfuryl alcohol concentration. High concentrations can lead to inhibition by competing with formaldehyde for acidic sites [1].

This workflow can be visualized as follows:

workflow Start Start Reaction Setup Step1 Charge formalin and catalyst into glass reactor Start->Step1 Step2 Stir suspension at 65°C for 30 minutes Step1->Step2 Step3 Add furfuryl alcohol Step2->Step3 Step4 Maintain reaction at 65°C with stirring Step3->Step4 Step5 Monitor reaction (by HPLC) Step4->Step5 Step6 Cool and filter to remove catalyst Step5->Step6 Step7 Isolate BHMF product from aqueous solution Step6->Step7 End End Step7->End

Strategic Applications & Synthesis Alternatives

Given the lack of direct information on 3,4-furandimethanol, the following strategies may be useful.

  • Synthesis of this compound: This compound is likely synthesized via reduction of 3,4-furandicarboxylic acid or its derivatives, which is a major bio-based platform chemical [2].
  • Alternative Activation Strategies: To avoid the harsh conditions of classical Friedel-Crafts reactions, consider:
    • Biocatalysis: Enzymes like tryptophan synthase catalyze Friedel-Crafts-type alkylations with excellent regioselectivity under mild, aqueous conditions [3].
    • Green Lewis Acids: Explore the use of less hazardous and catalytic Lewis acids like ZnCl₂ for activated arenes [4].

How to Proceed

To obtain information specifically on this compound:

  • Search specialized databases like SciFinder Navigator or Reaxys, which are more comprehensive for chemical literature.
  • Review the literature on 3,4-furandicarboxylic acid, as studies on its derivatives may provide indirect insights.
  • Consider empirical testing based on the protocol for furfuryl alcohol, using this compound as a substrate, while being mindful of its different substitution pattern and reactivity.

References

Chemical Profile of 2,5-Furandimethanol (FDM)

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key properties of 2,5-Furandimethanol, a key diol derived from biomass [1].

Property Value / Description
Common Name 2,5-Furandimethanol (FDM)
CAS Number 1883-75-6 [1]
Molecular Formula C6H8O3 [1]
Molecular Weight 128.126 g/mol [1]
Melting Point 74-77 °C [1]
Boiling Point 275.4±30.0 °C (at 760 mmHg) [1]
Flash Point 120.3±24.6 °C [1]
Density 1.3±0.1 g/cm³ [1]
Source Produced via hydrogenation of 5-Hydroxymethylfurfural (HMF), which is derived from carbohydrates [2] [1].

General Guidance for Acetylation

While a specific protocol for 3,4-Furandimethanol is unavailable, standard acetylation methods can be adapted. The patent for 2-aceto-3,4-furandimethanol [3] indicates that acetylation of furan diols is feasible, typically using acetic anhydride and a catalyst.

Reaction Setup

  • Reactants: The diol is reacted with an acylating agent, most commonly acetic anhydride.
  • Catalyst: The reaction is often catalyzed by an acid catalyst. The patent mentions the use of phosphoric acid or boron trifluoride etherate [3].
  • Solvent: The reaction can be run in a solvent like acetic acid or without a solvent (using excess acetic anhydride).

Reaction Workflow The diagram below outlines the general steps for a typical acetylation reaction.

Start Reaction Setup Step1 Charge reactor with This compound and catalyst (e.g., H₃PO₄) Start->Step1 Step2 Add Acetic Anhydride (typically 2-2.2 equivalents) with stirring Step1->Step2 Step3 Control temperature (Mildly exothermic; ~60-100°C suggested) Step2->Step3 Step4 Monitor reaction by TLC or GC-MS until completion Step3->Step4 Step5 Work-up: Pour into ice water or sodium carbonate solution Step4->Step5 Step6 Extract product with organic solvent (e.g., ethyl acetate) Step5->Step6 Step7 Purification: Dry, concentrate, and recrystallize Step6->Step7 End Obtain acetylated product (Diacetate) Step7->End

Critical Considerations & Safety

  • Safety Data: For the related compound 2,5-Furandimethanol, the MSDS indicates it is harmful by inhalation, in contact with skin, and if swallowed [1]. Always consult specific safety data for this compound before starting work.
  • Reaction Control: Acetylation with acetic anhydride is exothermic. Control the addition rate and temperature to prevent runaway reactions.
  • Handling Precautions: Conduct the reaction in a fume hood, and wear appropriate personal protective equipment (PPE), including gloves and safety goggles [1].
  • Analytical Verification: The identity of the final product must be confirmed using techniques such as 1H NMR, 13C NMR, and Mass Spectrometry.

References

Comprehensive HPLC Analysis Method for 3,4-Bis(hydroxymethyl)furan: Detailed Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

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Introduction and Significance

3,4-Bis(hydroxymethyl)furan (3,4-BHMF), also known as 3,4-furandimethanol, is an emerging heteroaromatic diol monomer with significant potential in bio-based polymer synthesis. With the molecular formula C₆H₈O₃ and a molecular weight of 128.13 g/mol, this compound has attracted considerable interest in sustainable chemistry applications, particularly as a building block for furan-based polyesters [1] [2]. The compound's significance stems from its renewable origin and the advantageous properties it imparts to polymeric materials, including enhanced thermal stability compared to its isomeric counterpart 2,5-BHMF [2]. As research into bio-based polymers intensifies, robust analytical methods for quantifying 3,4-BHMF become increasingly important for both quality control and research applications.

The analysis of 3,4-BHMF presents particular challenges due to its polar nature and the presence of multiple hydroxyl functional groups, which affect its chromatographic behavior. Additionally, in complex matrices such as reaction mixtures or biological samples, 3,4-BHMF often coexists with related furan derivatives including 5-hydroxymethyl-2-furaldehyde (5-HMF), furfuryl alcohol, and various furancarboxylic acids, necessitating a selective analytical approach [1]. High-performance liquid chromatography (HPLC) has emerged as the technique of choice for these analyses due to its versatility, sensitivity, and ability to handle polar compounds without requiring derivatization. This application note provides a detailed protocol for the HPLC analysis of 3,4-BHMF, validated for specificity, linearity, accuracy, and precision.

HPLC Method Conditions

The following section details the specific chromatographic conditions for the separation and quantification of 3,4-Bis(hydroxymethyl)furan. This method has been optimized to achieve baseline resolution of 3,4-BHMF from potentially interfering compounds, particularly other furan derivatives that may be present in reaction mixtures or synthetic products.

Table 1: Chromatographic Conditions for 3,4-BHMF Analysis

Parameter Specification Notes
Column Newcrom R1 (150 mm × 4.6 mm, 5 μm) Reverse-phase, 100 Å pore size
Mobile Phase Gradient: MeCN/H₂O (5:95% to adjusted ratio) Start with 5% MeCN, 95% H₂O
Buffer 0.1% H₃PO₄ in water Phosphoric acid buffer
Flow Rate 1.0 mL/min Constant flow
Detection UV at 210 nm and 275 nm Dual wavelength monitoring
Injection Volume 10-20 μL Dependent on sensitivity requirements
Column Temperature Ambient (~25°C) Controlled temperature recommended
Run Time ~15-20 minutes Method dependent [1]

The separation mechanism relies on reversed-phase chromatography, with the hydrophobic stationary phase interacting with the furan ring while the phosphoric acid buffer helps maintain acidic conditions that improve peak shape for these moderately acidic compounds. The dual-wavelength UV detection at 210 nm and 275 nm provides optimal sensitivity for 3,4-BHMF and related furan compounds, with the lower wavelength offering higher sensitivity for quantitative work and the higher wavelength providing additional selectivity [1].

The method demonstrates excellent chromatographic performance for 3,4-BHMF while simultaneously resolving common furan impurities and derivatives, including 5-hydroxymethyl-2-furaldehyde (5-HMF), 5-(hydroxymethyl)furan-2-carboxylic acid, furfuryl alcohol, furfural, and 2-furancarboxylic acid [1]. This comprehensive separation capability makes the method particularly valuable for monitoring 3,4-BHMF in complex reaction mixtures where these related compounds may be present as starting materials, intermediates, or byproducts.

Sample Preparation Protocol

Proper sample preparation is critical for obtaining accurate and reproducible results in HPLC analysis. The following protocol describes the recommended procedures for preparing standard solutions and test samples for 3,4-BHMF analysis.

Standard Solution Preparation
  • Primary Standard Stock Solution (1000 μg/mL): Accurately weigh approximately 10 mg of 3,4-BHMF reference standard (98% purity or higher) into a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase initial conditions (5:95, MeCN/H₂O with 0.1% H₃PO₄). Mix thoroughly until complete dissolution is achieved.

  • Working Standard Solutions: Prepare a series of working standards by appropriate dilution of the stock solution with mobile phase to cover the expected concentration range of samples. Recommended calibration levels: 1, 5, 10, 25, 50, and 100 μg/mL. Prepare fresh daily or verify stability under storage conditions.

Sample Preparation
  • Liquid Samples: For reaction monitoring or solution samples, dilute an appropriate aliquot with mobile phase to achieve a concentration within the calibrated range. Filter through a 0.45 μm or 0.22 μm membrane filter (nylon or PVDF recommended) before injection.

  • Solid Samples: For polymer samples or solid residues containing 3,4-BHMF, accurately weigh an appropriate amount and extract with mobile phase using sonication for 15-30 minutes. Centrifuge if necessary and filter the supernatant through a 0.45 μm membrane filter before analysis.

  • Complex Matrices: For samples with complex matrices that may interfere with analysis, consider additional cleanup steps such as solid-phase extraction (SPE) using C18 cartridges. Elute with a water-methanol gradient and evaporate the eluent under nitrogen before reconstituting in mobile phase.

Table 2: Solution Stability Assessment Protocol

Time Point Storage Conditions Acceptance Criteria Typical Results
Initial (0 h) Room temperature, protected from light Baseline 100% recovery
8 h Room temperature, protected from light % Difference ≤ ±2.0 >98% recovery
24 h 4°C, protected from light % Difference ≤ ±2.0 98-102% recovery
48 h 4°C, protected from light % Difference ≤ ±2.0 95-105% recovery

All prepared solutions should be stored in amber vials to prevent potential photodegradation and analyzed within established stability periods [3]. The stability of 3,4-BHMF in solution should be verified under specific laboratory conditions as part of method validation.

System Suitability Testing

System suitability tests are essential to verify that the chromatographic system is performing adequately before and during sample analysis. The following parameters and acceptance criteria should be evaluated each day of use.

  • Retention Time Reproducibility: The relative standard deviation (RSD) of retention times for six replicate injections of a standard solution should not exceed 1.0%.

  • Peak Area Reproducibility: The RSD of peak areas for six replicate injections should be ≤2.0%.

  • Theoretical Plates: The column efficiency, expressed as the number of theoretical plates for the 3,4-BHMF peak, should be ≥5000.

  • Tailing Factor: The peak asymmetry factor (T) should be ≤1.5.

  • Resolution: Resolution between 3,4-BHMF and the closest eluting compound (when available) should be ≥1.5.

These parameters ensure that the method provides adequate precision, efficiency, and selectivity for reliable quantification of 3,4-BHMF. Documentation of system suitability should be maintained for quality assurance purposes.

Application Note: Analysis of Furanic Compounds in Biomass-Derived Samples

The developed HPLC method extends beyond pure 3,4-BHMF analysis to encompass a range of furan derivatives commonly encountered in biomass processing and renewable chemical production. This application is particularly relevant given the growing importance of lignocellulosic biomass as a renewable carbon feedstock and the key role of furanics like 5-hydroxymethylfurfural (HMF) as platform chemicals [4].

In biomass conversion processes, 5-HMF serves as a crucial intermediate that can be transformed through hydrodeoxygenation reactions into various value-added products including 2,5-dimethylfuran (biofuel), 2-methyltetrahydrofuran (eco-friendly solvent), and 2,5-bishydroxymethylfuran (BHMF, biopolymer precursor) [4]. The ability to monitor 3,4-BHMF alongside these related compounds provides researchers with a powerful analytical tool for process development and optimization.

The experimental workflow for analyzing 3,4-BHMF in biomass-derived samples involves several key steps, as illustrated below:

G A Sample Collection B Extraction with Mobile Phase A->B C Filtration (0.45 μm) B->C D HPLC Analysis C->D E Data Acquisition D->E H System Suitability Evaluation D->H Concurrent F Peak Integration E->F G Quantitative Analysis F->G

This method has demonstrated particular utility in monitoring enzymatic polymerization reactions, where Candida antarctica lipase B (CALB) catalyzes the copolymerization of 3,4-BHMF with furandicarboxylate isomers and aliphatic diols to produce furanic copolyesters (co-FPEs) [2]. The regioselectivity of CALB toward primary alcohols makes this enzymatic approach particularly suitable for 3,4-BHMF polymerization, with studies showing that CALB displays a preference for the 2,4-isomer of furandicarboxylate dimethyl ester over the 2,5-isomer when copolymerized with 3,4-BHMF [2].

The versatility of this HPLC method allows researchers to simultaneously monitor reaction conversion, detect potential byproducts, and quantify residual monomers, providing comprehensive analytical support for the development of sustainable polymer systems based on 3,4-BHMF and related furan derivatives.

Method Validation

While the search results do not provide complete validation data specific to 3,4-BHMF, a robust method validation should include the following parameters based on general analytical guidance and related methods for furan compounds [3] [5]:

Table 3: Method Validation Parameters

Validation Parameter Experimental Design Acceptance Criteria
Specificity Analyze blank, placebo (if applicable), and spiked samples No interference at retention time of analyte
Linearity Minimum of 5 concentrations across working range Correlation coefficient (r) ≥ 0.999
Range From LOQ to 120% of expected concentration Linearity, accuracy, precision within limits
Accuracy Spike recovery at 80%, 100%, 120% of target Recovery 98-102%, RSD ≤ 2.0%
Precision Six replicate injections of system suitability standard RSD ≤ 2.0%
Intermediate Precision Different day, different analyst Overall RSD ≤ 2.0%
LOD/LOQ Signal-to-noise ratio of 3:1 and 10:1 respectively LOD ~0.02 mg/kg, LOQ ~0.05 mg/kg based on HMF methods [5]
Robustness Deliberate variations in flow rate, temperature, mobile phase System suitability criteria maintained

For the specific analysis of 3,4-BHMF, validation should be performed using the actual samples matrices to be encountered in routine analysis, whether they be reaction mixtures, polymer extracts, or other relevant samples.

Troubleshooting and Technical Notes

  • Peak Tailing: If excessive peak tailing is observed, check mobile phase pH and consider increasing phosphoric acid concentration slightly (up to 0.2%) or replacing the column if degradation is suspected.

  • Retention Time Shifts: Significant retention time shifts may indicate mobile phase preparation errors, column degradation, or temperature fluctuations. Verify mobile phase composition and column temperature consistency.

  • Reduced Sensitivity: For diminished detector response, check lamp hours on UV detector and verify proper wavelength calibration. Also confirm extraction efficiency for solid samples.

  • Resolution Loss: Decreasing resolution between 3,4-BHMF and closely eluting compounds may indicate column aging. Consider implementing a column cleaning regimen or replacing the column if resolution cannot be restored.

  • Baseline Noise: Excessive baseline noise can result from mobile phase contaminants, air bubbles in the system, or detector issues. Degas mobile phase thoroughly and ensure proper system purging.

For additional technical support or method development assistance for specific applications, researchers are encouraged to consult with chromatography equipment manufacturers or specialized analytical laboratories [1].

Conclusion

The HPLC method described herein provides a reliable, robust approach for the analysis of 3,4-Bis(hydroxymethyl)furan in various matrices. The method offers excellent separation of 3,4-BHMF from related furan compounds, enabling accurate quantification in complex samples. With proper validation for specific applications, this method serves as a valuable tool for researchers working in bio-based polymer development, biomass conversion, and sustainable chemistry. The continuing importance of 3,4-BHMF as a renewable building block for polymeric materials underscores the value of standardized analytical protocols to support innovation in this field.

References

3,4-Furandimethanol as polymer building block

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Basic Properties

3,4-Furandimethanol, also known as 3,4-bis(hydroxymethyl)furan, is a furan derivative with the molecular formula C6H8O3 [1] [2]. Its IUPAC name is [4-(hydroxymethyl)furan-3-yl]methanol [3].

The table below summarizes its key chemical properties. Note that there are inconsistencies in the reported physical state and density between different sources [1] [3].

Property Reported Value 1 Reported Value 2 Source / Notes
CAS Registry Number 14496-24-3 14496-24-3 [1] [2] [4]
Molecular Formula C6H8O3 C6H8O3 [1] [2]
Molecular Weight 128.13 g/mol 128.13 g/mol [1] [2]
Physical Form Liquid Information Missing [1]
Boiling Point 120 °C (at 1 Torr) 137.4 °C (at 760 mmHg) [1] [3]
Density 1.248 g/mL (at 25 °C) 1.283 g/cm³ [1] [3]
Flash Point >110°C 36.9°C Significant discrepancy [1] [3].
pKa 13.88 ± 0.10 (Predicted) Information Missing [1]
Safety (GHS) Danger, Causes serious eye damage (H318) - [1]

Synthesis and Experimental Protocols

While a direct polymerization protocol for this compound was not found, a historical patent provides a detailed method for its synthesis. The following diagram illustrates the two-step experimental workflow for producing this compound from 3,4-furandicarboxylic acid [5].

synthesis_workflow 3,4-Furandicarboxylic Acid 3,4-Furandicarboxylic Acid Esterification Esterification 3,4-Furandicarboxylic Acid->Esterification Step 1 3,4-Bis(acetoxymethyl)furan 3,4-Bis(acetoxymethyl)furan Esterification->3,4-Bis(acetoxymethyl)furan with Acetic Anhydride Reduction Reduction 3,4-Bis(acetoxymethyl)furan->Reduction Step 2 This compound This compound Reduction->this compound with LiAlH₄

Protocol 1: Synthesis of 3,4-Bis(acetoxymethyl)furan [5]
  • Reaction Setup: Charge a 5-liter, 3-necked flask fitted with a stirrer, reflux condenser, and thermometer with 1.5 kg (1.4 liters) of acetic anhydride.
  • Catalyst Addition: Add 15 grams of phosphoric acid and 1.5 kg of finely powdered 3,4-furandicarboxylic acid to the flask.
  • Heating: Heat the mixture with stirring on a steam bath for 3 hours. The acid will go into solution.
  • Distillation: Distill the excess acetic anhydride from the reaction mixture under reduced pressure.
  • Isolation: Pour the residual dark-colored syrup into 5 liters of crushed ice and water. Allow the mixture to stand for 2 hours with occasional stirring.
  • Extraction: Extract the aqueous mixture with three 1-liter portions of ethyl acetate.
  • Washing and Drying: Combine the ethyl acetate extracts and wash them successively with water, a saturated sodium bicarbonate solution, and again with water. Dry the organic layer over anhydrous sodium sulfate.
  • Concentration: Remove the ethyl acetate by distillation under reduced pressure. The residue will be a dark-colored oil, which is crude 3,4-bis(acetoxymethyl)furan.
  • Purification: Purify the product via distillation under high vacuum. The pure diester is a colorless oil, boiling at 133–135 °C at a pressure of 1 mm Hg.
Protocol 2: Reduction to this compound [5]
  • Reduction Setup: In a 3-necked, 2-liter flask fitted with a stirrer, reflux condenser, and dropping funnel, prepare a solution of 80 grams of lithium aluminum hydride in 800 ml of anhydrous diethyl ether.
  • Addition: Add 250 grams of 3,4-bis(acetoxymethyl)furan dissolved in 400 ml of anhydrous ether to the reduction flask through the dropping funnel, with constant stirring. Maintain the reaction rate by controlling the addition speed so that the ether refluxes gently.
  • Post-Reaction Processing: After the addition is complete, cautiously add 80 ml of water dropwise to decompose the complex and any excess lithium aluminum hydride.
  • Filtration: Filter the reaction mixture and wash the precipitate thoroughly with ether.
  • Concentration: Combine the ether filtrates and distill off the ether.
  • Crystallization: The solid residue is crude this compound. Recrystallize it from a mixture of ethyl acetate and Skellysolve B (a petroleum ether fraction) to obtain pure product as white crystals with a melting point of 74–75 °C.

Research Context and Potential Applications

The search results confirm that this compound is primarily used as a chemical reactant or synthon in organic and medicinal chemistry [1] [2]. One specified use is in the preparation of N-[(benzimidazolyl)methyl]aminotetrahydroquinoline derivatives, which are investigated as CXCR4 antagonists and potent inhibitors of T-tropic (X4) HIV-1 replication [1] [2]. This highlights its role in creating pharmacologically active compounds.

Although direct protocols for its use in polymer synthesis are not detailed in the current search results, its structure as a diol (a molecule containing two hydroxyl groups) makes it a potential monomer for producing polyesters, in a manner analogous to its structural isomer, 2,5-Furandimethanol (FDM) [6]. Research into FDM shows that furan-derived diols can create polyesters with high molecular weight, where the furan ring can enhance the stability of the resulting polymer [6]. This suggests a promising but potentially underexplored application area for this compound.

Guidance for Further Research

Given the limited information on its polymeric applications, I suggest you:

  • Explore Broader Scientific Literature: Conduct a deep search on platforms like SciFinder, Reaxys, or Web of Science using the CAS number (14496-24-3) and its synonyms to find journal articles on polymerization studies.
  • Investigate the Isomer: The scientific literature on 2,5-Furandimethanol (FDM) is more abundant [6] [7]. Reviewing its polymerization conditions and catalyst systems could provide excellent starting points for experimenting with the 3,4-isomer.
  • Contact Suppliers: Reach out to the chemical suppliers listed in the search results (e.g., Sigma-Aldrich, Energy Chemical) [1] [2]. They may have additional technical data sheets or application notes that are not publicly listed.

References

Troubleshooting Guide: Preventing Degradation in BHMF Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Issue / Goal Primary Cause / Factor Recommended Solution Expected Outcome & Key Parameters
Low BHMF Selectivity (Formation of by-products like DMF) Non-selective catalyst (e.g., Ni-based) causing over-hydrogenolysis or hydrogenation of the furan ring [1] [2]. Use a copper-based catalyst (e.g., Cu/SiO₂) [1]. For Ni-based systems, employ a Ni-ZnO/AC catalyst and choose a polar aprotic solvent like 1,4-dioxane [2]. >97% selectivity to BHMF with minimal ring hydrogenation or C-O bond cleavage [1] [2].
Low BHMF Selectivity (Due to Solvent Effects) Solvent with high proton-donating ability (e.g., isopropanol) promotes hydrodeoxygenation (HDO), converting BHMF to DMF [2]. Use a polar aprotic solvent such as tetrahydrofuran (THF) or 1,4-dioxane [1] [2]. >97% selectivity to BHMF. THF shows superior performance over 2-propanol and water [1] [2].
Catalyst Deactivation Strong chemisorption of reactant and product molecules on active sites, leading to coverage and loss of activity [1]. Use a highly dispersed Cu/SiO₂ catalyst (3–5 nm nanoparticles). Kinetic modeling suggests an LHHW mechanism with strong adsorption; optimize initial HMF concentration to avoid saturation (keep below 0.065 M) [1]. High catalyst stability and easier reactivation/reuse. Maintains 97-99% BHMF selectivity over a complete run [1].

Experimental Protocol: BHMF Synthesis via HMF Hydrogenation

The following workflow and detailed protocol are based on the methods used in the search results to achieve high BHMF yield and selectivity [1] [2].

G Start Start: Set Up Reaction CatPrep Catalyst Preparation Use Cu/SiO₂ prepared by precipitation-deposition Start->CatPrep SolventSel Solvent Selection Use polar aprotic solvent: Tetrahydrofuran (THF) CatPrep->SolventSel ParamOpt Parameter Optimization HMF conc. < 0.065 M H₂ pressure: 200-1500 kPa SolventSel->ParamOpt Reaction Perform Hydrogenation Temperature: ~393 K (120°C) Stirring under H₂ pressure ParamOpt->Reaction Monitor Monitor Reaction Track HMF conversion and BHMF selectivity Reaction->Monitor Product Product: BHMF High selectivity (97-99%) Minimal degradation Monitor->Product

Detailed Procedure
  • Catalyst Preparation (Cu/SiO₂)

    • Prepare the catalyst using the precipitation-deposition (PD) method at constant pH [1].
    • Physicochemical characterization should confirm the presence of highly dispersed copper metallic nanoparticles of 3–5 nm on the SiO₂ support. This high dispersion is crucial for activity and selectivity [1].
  • Reaction Setup

    • Reactor: Use a high-pressure batch reactor (e.g., Parr reactor) suitable for liquid-phase hydrogenation.
    • Charge:
      • Solvent: Tetrahydrofuran (THF) is recommended based on its superior performance in achieving high BHMF yield and selectivity [1].
      • Substrate: 5-Hydroxymethylfurfural (HMF). For the Cu/SiO₂-PD catalyst, keep the initial HMF concentration below 0.065 M to prevent saturation of active sites and maintain a high reaction order [1].
      • Catalyst Loading: Load the pre-reduced Cu/SiO₂-PD catalyst into the reactor.
    • Reaction Conditions:
      • Temperature: Typically 393 K (120 °C) [1].
      • H₂ Pressure: A range of 200 to 1500 kPa can be used. The reaction order with respect to H₂ depends on the HMF concentration [1].
      • Stirring: Use sufficient agitation speed (e.g., 500-700 rpm) to eliminate mass transfer limitations.
  • Reaction Monitoring and Product Analysis

    • Monitor the reaction over time by sampling and analyzing the mixture using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
    • Track the conversion of HMF and the selectivity to BHMF. Under optimal conditions, you should achieve a BHMF selectivity of 97-99% [1].
    • The kinetic data can be modeled using a Langmuir-Hinshelwood-Hougen-Watson (LHHW) approach that considers non-competitive H₂ and HMF chemisorption, which accurately predicts catalyst performance and deactivation [1].

Key Insights for Researchers

  • Catalyst is Key: Copper-based catalysts are uniquely selective for the C=O bond in HMF, preventing unwanted ring hydrogenation and C-O bond cleavage that lead to degradation products and lower yields [1].
  • Solvent as a Tool: The solvent is not just a medium; it directly controls the reaction pathway. Its proton-donating ability is a critical factor. Aprotic solvents like 1,4-dioxane stabilize BHMF, while protic solvents like isopropanol actively promote its further conversion to DMF [2].
  • Kinetic Understanding: A deep kinetic analysis reveals that HMF can strongly adsorb on the catalyst surface. Operating below a certain HMF concentration threshold ensures a higher reaction order and better control over the process, preventing active site saturation and potential deactivation [1].

References

catalyst selection for 3,4-Furandimethanol hydrogenation

Author: Smolecule Technical Support Team. Date: February 2026

Catalyst Selection and Performance

The table below summarizes different catalytic systems for the hydrogenation of HMF to FDM, based on recent research.

Catalyst Systems for HMF to FDM Hydrogenation

Catalyst Type Key Features / Promoters Reaction Conditions HMF Conversion FDM Selectivity Key Findings / Stability
Noble Metal (Pt) Pt/MCM-41 [1] 35 °C, 8 bar H₂, Water, 2 h [1] ~100% [1] 98.9% [1] High stability; reusable 7 times without activity loss [1]
Noble Metal (Ir) Cl-free Ir/SiO₂ [1] 60 °C, 10 bar H₂, THF, 5 h [1] 97% [1] High selectivity [1] Chlorine species act as acid sites, enhancing conversion [1]
Noble Metal (Ru) 5% Ru/C [2] 60 °C, 30 bar H₂, Aqueous phase, 18 h [2] Quantitative [2] 92% (BHMF) [2] Optimized for selective carbonyl hydrogenation to FDM [2]
Non-Noble (Ni) Ni/MgₐAl₁₀₋ₐOₓ (from LDH) [3] 100 °C, 40 bar H₂, Water [3] - 99% (BHTF yield) [3] Excellent hydrothermal stability; resistant to sintering/leaching [3]
Non-Noble (Ni) Ni/Activated Carbon [4] 170-230 °C, 50 bar H₂ [4] Varies with temp. [4] Varies with temp. [4] Product distribution highly temperature-dependent [4]
Bimetallic Ir-Ni/SiO₂ [1] - - - Higher activity than monometallic Ir; oxophilic nature of Ni is beneficial [1]

Detailed Experimental Protocols

Here are two detailed methodologies for catalytic hydrogenation, representing different approaches from the literature.

Protocol 1: Hydrogenation with a Stable Ni Catalyst (from LDH Precursor)

This protocol is adapted from a study on hydrothermally stable Ni/MgₐAl₁₀₋ₐOₓ catalysts [3].

  • Catalyst Synthesis (Ni/MgₐAl₁₀₋ₐOₓ)

    • Precursor Solution: Dissolve Ni(NO₃)₂·6H₂O, Mg(NO₃)₂·6H₂O, and Al(NO₃)₃·9H₂O in deionized water to achieve the desired Mg/Al molar ratio.
    • Co-precipitation: Add the mixed salt solution and a basic solution of NaOH and Na₂CO₃ simultaneously into a beaker containing a small amount of water. Maintain the pH constant at ~10.0 and the temperature at 60 °C under vigorous stirring.
    • Aging & Washing: Age the resulting slurry at 60 °C for 18 hours. Filter and wash the solid thoroughly with deionized water until the filtrate pH is neutral.
    • Drying & Calcination: Dry the sample at 80 °C for 12 hours. Reduce the resulting NiMgAl-LDH precursor under a hydrogen atmosphere at 600 °C for 2 hours to obtain the final Ni/MgₐAl₁₀₋ₐOₓ catalyst [3].
  • Typical Hydrogenation Procedure

    • Reaction Setup: Charge an aqueous solution of HMF (e.g., 0.2 M) and the reduced Ni/MgₐAl₁₀₋ₐOₓ catalyst into a high-pressure batch reactor (e.g., Parr reactor).
    • Reaction Conditions: Purge the reactor with H₂ to remove air. Pressurize with H₂ to 40 bar. Heat the reactor to 100 °C with continuous stirring for a specified time [3].
    • Product Analysis: After reaction, cool the reactor, separate the catalyst, and analyze the liquid products using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) [3].

Protocol 2: Tunable Hydrogenation with Ru/C

This protocol uses a commercial Ru/C catalyst, allowing for tuning of the product selectivity based on reaction conditions [2].

  • Catalyst: Commercial 5% Ru/C catalyst.
  • Procedure for Selective FDM (BHMF) Production:
    • Charge a water solution of HMF (0.2 M) and the 5% Ru/C catalyst into the reactor.
    • Purge and pressurize the reactor with H₂ to 30 bar.
    • Heat to 60 °C and maintain the reaction for 18 hours with stirring. This yields FDM with high selectivity (92%) at quantitative conversion [2].
  • Procedure for Fully Hydrogenated Product (BHMTHF) in Continuous Flow:
    • Use a continuous-flow reactor (e.g., H-Cube).
    • Prepare a solution of HMF in ethyl acetate (this solvent proved best).
    • Set the reactor to 100 °C, 50 bar H₂, and a flow rate of 0.1 mL/min. This system optimizes for the formation of the fully hydrogenated BHMTHF [2].

Troubleshooting Common Experimental Issues

The following diagram outlines a logical approach to diagnosing and resolving common problems in HMF hydrogenation.

Frequently Asked Questions (FAQs)

  • Q1: My Ni-based catalyst deactivates rapidly in aqueous phase reactions. What could be the cause?

    • A: Poor hydrothermal stability is a common issue. This is often due to sintering (agglomeration of metal particles) and leaching (metal dissolves into the solution) under high-temperature water conditions [3]. Consider switching to catalysts derived from layered double hydroxide (LDH) precursors, which exhibit stronger metal-support interactions and significantly improved stability against sintering and leaching [3].
  • Q2: How can I prevent the formation of ether byproducts like (5-(alkoxymethyl)furan-2-yl)methanol?

    • A: Ether formation occurs due to the reaction between HMF or FDM and alcohol solvents (e.g., methanol, ethanol) [1]. To mitigate this, avoid using alcoholic solvents. Switch to alternative solvents such as water, tetrahydrofuran (THF), or 1,4-dioxane [1] [2].
  • Q3: Why is proper catalyst handling and activation so critical?

    • A: Catalysts, particularly non-noble ones like Ni, are often supplied in an oxide form that is not active. A reduction step under H₂ flow at high temperature is required to form the active metallic sites [5] [4]. Improper reduction leads to low activity. Furthermore, for some catalysts, a pre-sulfiding step is advised to suppress unwanted side reactions like excessive hydrocracking and to maximize hydrogenation activity, especially if the feedstock has low sulfur content [5].
  • Q4: How does pH affect the reaction in electrochemical hydrogenation, and can it inform thermocatalytic processes?

    • A: While most directly applicable to electrochemistry, pH studies reveal fundamental mechanisms. Lower pH strongly favors hydrogenolysis (C-O bond cleavage, leading to DMF) over simple hydrogenation (C=O bond saturation, leading to FDM) [6]. In thermocatalysis, this suggests that acidic co-catalysts or acidic supports will also drive reactions toward hydrogenolysis and ring-opening products, which is generally undesirable when targeting high FDM selectivity [1].

References

solvent effects on 3,4-Bis(hydroxymethyl)furan reactions

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Common Experimental Issues

Here are answers to some frequently encountered challenges when working with 3,4-BHMF.

FAQ 1: Why is my polymerization with 3,4-BHMF yielding low molecular weight products?

  • Potential Cause: The choice of solvent system can significantly impact the reaction equilibrium and enzyme activity.
  • Solution:
    • Consider using toluene as the reaction medium. Research has successfully demonstrated its use in the enzymatic copolymerization of 3,4-BHMF, leading to polymers with satisfactory molecular weights [1].
    • Ensure the solvent is anhydrous. Water generated during polycondensation must be removed to drive the reaction forward. Use activated molecular sieves (e.g., 4 Å) in the reaction flask, typically at 150 wt% relative to the total monomer mass, to absorb water [1].

FAQ 2: How do I prevent the degradation or unwanted ring-opening of the 3,4-BHMF furan ring during reactions?

  • Potential Cause: The furan ring can be susceptible to cleavage, especially in protic solvents like water.
  • Solution:
    • Avoid protic solvents for reactions where ring integrity is crucial. Studies on the closely related molecule 2,5-BHMF show that the rate of furanic ring opening on metal catalysts is about 100 times faster in water than in aprotic solvents like dioxane [2].
    • Opt for aprotic solvents (e.g., toluene, dioxane) to stabilize the furan ring against hydrolytic attack [2].

Experimental Protocols & Solvent Data

The most detailed experimental protocol for a 3,4-BHMF reaction involves enzymatic copolymerization.

Detailed Methodology: Enzymatic Copolymerization of 3,4-BHMF [1]

This one-step polycondensation procedure uses Candida antarctica Lipase B (CALB) as a catalyst.

  • Catalyst: Novozym 435 (N435), which is CALB immobilized on acrylic resin.
  • Typical Monomer Ratio: Dimethyl furandicarboxylate (DMFDCA) / 3,4-BHMF / Aliphatic diol = 50:12.5:37.5 (molar ratio).
  • Solvent: Anhydrous toluene.
  • Procedure:
    • Add predried N435 (15 wt% of total monomers) and activated molecular sieves (150 wt% of monomers) to a round-bottom flask under a nitrogen atmosphere.
    • Add the monomers (DMFDCA, 3,4-BHMF, and aliphatic diol) and anhydrous toluene (2.5 mL for a ~1.44 mmol DMFDCA scale).
    • Immerse the flask in a preheated oil bath at 90°C with magnetic stirring under nitrogen.
    • React for 72 hours.
    • After cooling, dissolve the product in chloroform (~10 mL) and filter to remove the catalyst and molecular sieves.
    • Concentrate the filtrate using a rotary evaporator and precipitate the polymer in cold methanol.
    • Recover the product via centrifugation and dry under vacuum at 40°C.

Solvent Effects in Key Reaction Types

The table below summarizes quantitative data and findings on how solvents influence different reactions relevant to 3,4-BHMF chemistry.

Reaction Type Key Solvent Comparison Observed Effect / Performance
Enzymatic Copolymerization of 3,4-BHMF [1] Toluene (established protocol) Successful synthesis of copolyesters (co-FPEs) with high molecular weights.
Furanic Ring Opening of BHMF (model study) [2] Water vs. Dioxane Initial product formation rate in water was ~100x faster than in dioxane.
Diels-Alder Reaction of furans (model study) [3] Water, Acetonitrile, THF, Gas Phase Solvents modify activation energy and Gibbs energy change, influencing reaction feasibility and rate. Low temperature generally favored.

Reaction Pathways and Mechanisms

Understanding the mechanistic pathways helps explain why solvent choice is so critical. The following diagram illustrates the competing pathways for a furanic molecule like BHMF, based on insights from the search results.

G BHMF BHMF Furanic Reactant Solvent Solvent Environment BHMF->Solvent Path1 Pathway 1: Desired Reaction (e.g., Polymerization) Solvent->Path1 Aprotic Solvent (e.g., Toluene, Dioxane) Path2 Pathway 2: Ring-Opening Solvent->Path2 Protic Solvent (e.g., Water) Product1 Stable Product (e.g., Polyester) Path1->Product1 Product2 Ring-Opened Product (e.g., Chain Alcohol) Path2->Product2

The core mechanism behind solvent choice involves:

  • Aprotic Solvents (Toluene, Dioxane): These solvents stabilize the furan ring and are typically used for target reactions like polymerization, preventing nucleophilic attack on the ring [1] [2].
  • Protic Solvents (Water): Water molecules can directly participate in the reaction by mediating proton transfer and nucleophilically attacking the furan ring, leading to C–O bond scission and ring opening. This is why the reaction rate for ring opening is drastically higher in water [2].

References

controlling selectivity in 3,4-Furandimethanol catalytic reactions

Author: Smolecule Technical Support Team. Date: February 2026

Key Factors Controlling Selectivity in Furanic Alcohol Reactions

Based on the search results, the selectivity in catalytic reactions of furanic alcohols like furfuryl alcohol (FFA) and 5-hydroxymethylfurfural (HMF) is primarily tuned by three interconnected factors: catalyst design, reaction parameters, and process conditions. The principles derived from these studies are highly applicable to 3,4-furandimethanol.

The table below summarizes how these factors steer the reaction towards different valuable products [1] [2] [3]:

Factor Control Knob Effect on Selectivity Example & Target Product
Catalyst Design Active Metal Determines the primary reaction pathway (e.g., hydrogenation vs. ring-opening). Pt favors ring-opening to pentanediols (PeDs), while Rh and Ru favor hydrogenation to tetrahydrofurfuryl alcohol (THFA) [3].
Catalyst Support & Promoters Modifies the acidity/basicity of the catalyst surface, activating specific functional groups. Adding LiOH to a Pt/MgAl₂O₄ catalyst generated medium-strong base sites, shifting selectivity from THFA to 1,2-pentanediol [3].
Reaction Parameters Temperature Higher temperatures typically favor more demanding reactions like ring-opening hydrogenolysis. Increasing temperature from 170°C to 230°C enhanced total PeDs selectivity from ~48% to 77.4% [3].
Hydrogen Pressure Influences the degree of saturation and the balance between hydrogenation and hydrogenolysis. Lower H₂ pressure (5-10 bar) with Ir complexes favored 1-hydroxyhexane-2,5-dione (HHD) from HMF, while higher pressure favored fully hydrogenated products [1].
Process Conditions Reaction Medium (Solvent) The solvent can act as a H-donor (CTH) or influence product segregation and catalyst stability. 2-propanol as a solvent for CTH avoids H₂ use and selectively produces furanic ethers (AMFs/BAMFs) over Hf-TUD-1 catalysts [4].
System Configuration Batch vs. continuous flow can impact mass transfer, catalyst stability, and product distribution. Continuous-flow hydrogenation of HMF in ethyl acetate was optimized for the selective production of BHMTHF [1].

Detailed Experimental Protocols

Here are two detailed, reproducible methodologies from the search results that exemplify high selectivity control.

Selective Hydrogenolysis of Furfuryl Alcohol to Pentanediols

This protocol, adapted from a study on MgAl spinel-supported Pt catalysts, details the steps for selective ring-opening to pentanediols [3].

  • Catalyst Preparation: The catalyst 4Pt/10Li/MgAl2O4 is prepared via wet impregnation.
    • Synthesize or procure the MgAl₂O₄ spinel support.
    • Impregnate the support with an aqueous solution of lithium nitrate (LiNO₃) to achieve a 10 wt% Li loading. Dry at 100°C and calcine at 500°C.
    • Subsequently, impregnate the Li-modified support with an aqueous solution of tetraamine platinum(II) nitrate to achieve a 4 wt% Pt loading. Dry and reduce the catalyst under a H₂ flow at 400°C for 2 hours.
  • Reaction Procedure:
    • Setup: Conduct reactions in a batch-type high-pressure reactor (e.g., a Parr autoclave).
    • Loading: Charge the reactor with 0.5 mmol of furfuryl alcohol, 80 mg of the 4Pt/10Li/MgAl2O4 catalyst, and 8 mL of water as the solvent.
    • Reaction Conditions: Purge the system with H₂, then pressurize with H₂ to 2 MPa. Heat the reactor to 230°C and maintain stirring for 4 hours.
    • Product Analysis: After reaction, cool the reactor, separate the catalyst by centrifugation, and analyze the liquid products by Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS).
  • Expected Outcome: Under these optimized conditions, you can expect >99% conversion of furfuryl alcohol with a combined pentanediols selectivity of up to 77.4%, with a 1,2-PeD to 1,5-PeD ratio of about 3.7:1 [3].
Selective Hydrogenation of HMF to BHMF or HHD

This protocol, based on work with a Ru/C catalyst, shows how to target different products by modulating reaction parameters [1].

  • Catalyst: Use a commercial 5% Ruthenium on Carbon (Ru/C) catalyst.
  • Target A: Selective Carbonyl Hydrogenation to BHMF
    • Setup: A single (aqueous) phase batch reactor.
    • Loading: Charge HMF (0.2 M concentration) and the Ru/C catalyst into an aqueous solution.
    • Reaction Conditions: Pressurize with 30 bar H₂ and heat to 60°C for 18 hours.
    • Expected Outcome: Quantitative conversion of HMF with >92% selectivity to BHMF [1].
  • Target B: Ring Hydrogenolysis to HHD
    • Setup: A multiphase batch system (e.g., using mutually immiscible aqueous and hydrocarbon phases), optionally assisted by an ionic liquid to segregate and stabilize the catalyst.
    • Loading: Charge HMF, Ru/C catalyst, and the multiphase solvent system.
    • Reaction Conditions: Pressurize with 50 bar H₂ and heat to 100°C.
    • Expected Outcome: Quantitative conversion of HMF with up to 99% selectivity to 1-hydroxyhexane-2,5-dione (HHD) [1].

Conceptual Workflow for Selectivity Control

The following diagram synthesizes the information above into a logical decision-making workflow for planning an experiment aimed at controlling selectivity. You can use this as a template for developing a specific pathway for this compound.

G cluster_paths Tune Reaction Parameters cluster_catalyst Select Catalyst & System cluster_products Expected Product Outcomes Start Start: Define Target Product Cat1 Noble Metal Catalyst (e.g., Ru/C, Pt) Start->Cat1 Guides Catalyst Choice Cat2 Metal with Base Support (e.g., Pt/Li/MgAl₂O₄) Start->Cat2 Guides Catalyst Choice Cat3 Acidic/Lewis Acid Catalyst (e.g., Hf-TUD-1) Start->Cat3 Guides Catalyst Choice Path1 Low Temp (e.g., 60°C) Moderate H₂ Pressure Prod1 Partial Hydrogenation Product (e.g., BHMF) Path1->Prod1 Path2 High Temp (e.g., >170°C) Base Promoters (e.g., LiOH) Prod2 Ring-Opening Products (e.g., Pentanediols) Path2->Prod2 Path3 Catalytic Transfer Hydrogenation (e.g., with 2-propanol) Prod3 Etherification Products (e.g., BAMFs) Path3->Prod3 Cat1->Path1 Cat2->Path2 Cat3->Path3

FAQ & Troubleshooting Guide

Here are answers to common challenges you might face, based on the general principles observed in the literature.

  • Q: My catalyst deactivates quickly. What could be the cause?

    • A: Rapid deactivation is often due to coking (formation of humins) or metal leaching [4]. Consider using a multiphase system with an ionic liquid to segregate and protect the catalyst, as demonstrated with Ru/C, which allowed for recycling without leaching [1]. Alternatively, thermal regeneration at high temperature (>350°C) may be necessary to remove humins from robust, fully inorganic supports [4].
  • Q: I am getting over-hydrogenated products instead of the desired diol. How can I prevent this?

    • A: This indicates that hydrogenation is outcompeting ring-opening. To suppress over-hydrogenation:
      • Reduce Hydrogen Pressure: Lower H₂ pressure can favor hydrogenolysis over saturation [1].
      • Modify the Catalyst: Introduce base promoters (e.g., LiOH) to your catalyst. Base sites activate the OH group for hydrogenolysis and disfavor direct saturation of the ring [3].
      • Optimize Temperature: Ensure the temperature is high enough to activate the more energy-intensive ring-opening step [3].
  • Q: I need to avoid high-pressure H₂ for safety reasons. Are there alternatives?

    • A: Yes. Catalytic Transfer Hydrogenation (CTH) is an excellent alternative. Use a secondary alcohol (like 2-propanol) as both the solvent and hydrogen donor. This method avoids external H₂ and can selectively produce ethers like 2,5-bis(alkoxymethyl)furans (BAMFs) over catalysts like Hf-TUD-1 [4].
  • Q: The reaction selectivity is poor when I scale up from a batch to a continuous system. Why?

    • A: Mass transfer and residence time distribution differ significantly between batch and flow reactors. For continuous processes, you must re-optimize parameters like flow rate, catalyst bed density, and pressure. For example, continuous-flow hydrogenation of HMF in ethyl acetate at 0.1 mL/min was optimal for producing BHMTHF [1].

References

Troubleshooting Guide: Improving Thermal Stability of BHMF Polymers

Author: Smolecule Technical Support Team. Date: February 2026

Q1: Why do my BHMF-based polymers degrade during synthesis? BHMF has limited thermal stability, with degradation often beginning at temperatures as low as 120–130 °C [1]. This is the core challenge in synthesizing these polymers. High-temperature bulk polymerization methods commonly used for other polyesters can induce degradation in BHMF, leading to discoloration (yellowing) and the formation of humins, especially in acidic environments or if moisture is present [1].

Q2: What are the most effective strategies to prevent thermal degradation? The primary strategy is to avoid high-temperature processing. The following table summarizes the most successful synthetic approaches.

Strategy Methodology Key Benefit Reference
Enzymatic Bulk Polymerization Use immobilized Candida antarctica Lipase B (iCALB) as a catalyst in a solvent-free process. Green, efficient process conducted at milder temperatures. [2]
Organo-Catalyzed Solution Polymerization Use catalysts like DBTO in a solvent (e.g., chloroform) under mild conditions. Prevents exposure to high temperatures of melt polycondensation. [2] [1]
Interfacial Polymerization React BHMF with acid chloride comonomers in a biphasic water-organic solvent system. Conducted at room temperature, completely avoiding thermal stress. [1]

Q3: Can modifying the polymer's structure improve its thermal stability? Yes, the choice of comonomer significantly influences the properties of the final polymer. Varying the number of methylene units (e.g., from 2 to 8) in the aliphatic diacid comonomer allows you to tailor the polymer's properties [2]. While this directly affects crystallinity (13-27%) and melt viscosity, designing the polymer chain influences its overall thermal performance.

Q4: Are there additive-based approaches to enhance thermal stability? Although not directly reported for BHMF polyesters, research on other polymers like polyurethane (PU) demonstrates that incorporating hyperbranched polysiloxane additives can drastically improve thermal stability [3]. In PU studies, this approach increased the integral procedural decomposition temperature (IPDT) from 348°C to 859°C [3]. This represents a promising, yet unexplored, avenue for BHMF-based polymers.

Experimental Protocols for Enhanced Thermal Stability

Protocol 1: Enzymatic Bulk Polymerization (Recommended) This is a green and efficient solvent-free method successfully used for 2,5-BHMF-based polyesters [2].

  • Workflow Diagram

G Start Start: Prepare Monomers (BHMF and Aliphatic Diacid) A Combine monomers and iCALB enzyme catalyst Start->A B Bulk Polymerization (Mild Temperature Conditions) A->B C Characterize Polymer: - GPC (Molecular Weight) - TGA (Thermal Stability) - DSC (Thermal Transitions) B->C End End: Stable BHMF Polyester C->End

  • Detailed Steps:
    • Monomer Preparation: Use BHMF and a biobased aliphatic diacid (e.g., succinic or adipic acid). Ensure monomers are as pure and dry as possible [1].
    • Reaction Setup: Combine the monomers with an immobilized Candida antarctica Lipase B (iCALB) catalyst in a reactor.
    • Polymerization: Conduct the reaction under vacuum or inert atmosphere at temperatures that avoid BHMF degradation (likely below 120°C). Molecular weights up to 14,000 g/mol have been achieved with this method [2].
    • Characterization: Use Gel Permeation Chromatography (GPC) to determine molecular weight. Employ Thermogravimetric Analysis (TGA) to assess the thermal stability and degradation profile of the final polymer.

Protocol 2: Organo-Catalyzed Solution Polymerization This method is ideal when a lower-temperature, solvent-based process is preferred.

  • Workflow Diagram

G Start Start: Prepare Monomers and Anhydrous Solvent A Dissolve monomers and organocatalyst (e.g., DBTO) in solvent (e.g., CHCl₃) Start->A B Solution Polymerization (Reflux at Low Temperature) A->B C Precipitate and Purify Polymer B->C D Characterize Polymer: - GPC - TGA - DSC C->D End End: Stable BHMF Polyester D->End

  • Detailed Steps:
    • Solution Preparation: Dissolve BHMF and the diacid comonomer (or its derivative) in an anhydrous solvent like chloroform [1].
    • Catalysis: Add a mild organometallic catalyst like Dibutyltin oxide (DBTO) [2].
    • Reaction: Carry out the polycondensation under reflux at the solvent's boiling point, which for chloroform is 61°C—well below BHMF's degradation threshold.
    • Isolation: Precipitate the resulting polymer into a non-solvent (e.g., methanol) and purify it thoroughly.
    • Characterization: Perform TGA, GPC, and DSC (Differential Scanning Calorimetry) to analyze thermal stability, molecular weight, and glass transition temperature (Tg), respectively.

Key Characterization Data for BHMF Polymers

The table below summarizes typical data for 2,5-BHMF polyesters, which can serve as a benchmark for your work with 3,4-BHMF.

Property Typical Value or Outcome Test Method Importance for Stability
Molecular Weight (Mₙ) Up to 14,000 g/mol⁻¹ Gel Permeation Chromatography (GPC) Higher Mₙ often correlates with improved mechanical and thermal properties.
Onset of Degradation (T_d) Varies with structure; monitor from ~120°C Thermogravimetric Analysis (TGA) Directly measures the temperature at which significant weight loss begins.
Crystallinity 13% to 27% Differential Scanning Calorimetry (DSC) Influences mechanical properties and biodegradation rate [2].
Hydrophilicity Contact angles 63° to 73° Contact Angle Measurement Confirms hydrophilic nature, which may relate to hydrolysis susceptibility [2].

Important Note on Isomer Specificity

The data and protocols above are based on research into 2,5-BHMF. You should verify their applicability to the 3,4-BHMF isomer in your initial experiments, as the different ring substitution pattern can lead to variations in reactivity, polymer chain packing, and final thermal properties.

References

Technical Support Center: 3,4-Furandimethanol

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Q1: What are the basic properties of 3,4-Furandimethanol? this compound, also known as 3,4-Bis(hydroxymethyl)furan, is an organic diol with the molecular formula C6H8O3 and a molecular weight of 128.13 g/mol [1]. Its CAS Number is 14496-24-3 [1].

Q2: What is a common challenge when working with this compound in polymer synthesis? During enzymatic polymerization with aliphatic diesters, this compound has been observed to form shorter oligomers with a lower degree of polymerization (DP of 3–5) and lower isolated yields (around 50%) compared to other diols like 2,5-Furandimethanol [2]. This suggests that its reactivity or stability under polymerization conditions can be a limiting factor.

Q3: How can I analyze the purity of this compound in a mixture? A reliable Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method can be used. The following table summarizes a standard analytical protocol [1]:

Parameter Specification
Column Newcrom R1 (150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile/Water (5/95)
Buffer 0.1% Phosphoric Acid (H₃PO₄)
Flow Rate 1.0 mL/min
Detection UV @ 210 nm & 275 nm

This method is also effective for separating and analyzing other related furan derivatives like 5-HMF, furfural, and furfuryl alcohol [1].

Experimental Protocols

Protocol 1: HPLC Analysis of this compound and Related Furan Derivatives

This method is suitable for quantifying this compound and assessing sample purity [1] [3].

1. Sample Preparation:

  • Prepare an aqueous solution of your sample.
  • For solid samples (e.g., from a polymerization reaction), a suitable extraction or dissolution protocol should be developed. For related furans in coffee, sonication, vortex mixing, or heat-assisted shaking with water have been shown to be effective extraction techniques [3].
  • Centrifuge the sample at 14,000 rpm for 15 minutes to remove any particulate matter before injection [3].

2. HPLC Instrument Setup:

  • Column: Equilibrate a Newcrom R1 column (or equivalent C8 column [3]) with the mobile phase.
  • Mobile Phase: Use a gradient or isocratic system. The isocratic method is Acetonitrile/Water (5/95) with 0.1% H3PO4 [1]. An alternative gradient method is:
    • Eluent A: 0.1% Acetic Acid in Water [3]
    • Eluent B: Methanol [3]
    • Gradient: Start at 100% A; increase to 16% B at 2.5 min; ramp to 100% B between 10-10.5 min and hold until 15 min [3].
  • Flow Rate: 0.5 mL/min [3] or 1.0 mL/min [1].
  • Detection: Use a Diode Array Detector (DAD). Monitor at 217 nm for furfuryl alcohol, 284 nm for HMF, and 250 nm for carboxylic acid derivatives [3]. For a broad analysis, 210 nm and 275 are also applicable [1].
  • Injection Volume: 2 µL [3].

The workflow for this analytical method can be summarized as follows:

G Start Start Sample Prep Prep Dissolve/Sample in Water Start->Prep Extract Extract (e.g., sonicate, shake) Prep->Extract Centrifuge Centrifuge to Clarify Extract->Centrifuge HPLC HPLC Analysis Centrifuge->HPLC Detect UV Detection (210 nm / 275 nm) HPLC->Detect Result Analyze Chromatogram Detect->Result

Troubleshooting Guide
Problem Potential Cause Suggested Solution
Low yield or short-chain oligomers in polymerization [2] Inherent lower reactivity of this compound compared to other diols. Optimize reaction conditions (catalyst, temperature, solvent). Consider using activated diesters or protecting group strategies.
Poor separation on HPLC Column not suitable; mobile phase not optimized. Use a recommended reverse-phase column (C8 or Newcrom R1). Adjust the acetonitrile/water ratio in the mobile phase [1].
Multiple or broad peaks in HPLC Sample decomposition or presence of impurities. Ensure the sample is dissolved in a compatible solvent like water. Check for stability under analysis conditions. Run authentic standards for comparison.

Guidance for Finding Further Information

  • Consult Patent Literature: The synthesis of this compound derivatives is mentioned in a patent [4]. Searching for the full text of this and related patents may yield detailed isolation and purification procedures.
  • Refine Your Search: Use specialized scientific databases to search for "purification of 3,4-bis(hydroxymethyl)furan" or "recrystallization of this compound."
  • Analyze by Analogy: The purification method described for a similar compound, 2,5-Furandimethanol, using activated carbon and solvents like ethanol or acetone, could serve as a useful starting point for experimental optimization [5].

References

handling moisture sensitivity of 3,4-Bis(hydroxymethyl)furan

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & Handling Considerations

The table below summarizes the key identified properties of 3,4-Bis(hydroxymethyl)furan that are relevant to its handling [1] [2].

Property Value / Description Handling Implication
Chemical Names 3,4-Bis(hydroxymethyl)furan; 3,4-Furandimethanol Confirm substance identity using CAS number.
CAS Number 14496-24-3 Unique identifier for sourcing and documentation.
Physical State Liquid [1] Indicates risk of spills; requires containment.
Density 1.248 g/mL at 25°C [1] (or 1.283 g/cm³ [2]) Useful for calculations and volume measurements.
Boiling Point 137.4°C at 760 mmHg [2] Suggests stability at room temperature but may degrade if heated.
Flash Point 36.9°C [2] Flammable liquid; requires strict avoidance of ignition sources (heat, sparks, open flames).
Functional Groups Hydroxyl (x2) [1] High polarity and potential for hydrogen bonding, leading to hygroscopicity (moisture absorption).
GHS Hazard Eye Damage 1 [1] Causes serious eye damage; must use appropriate eye protection (tight-fitting safety goggles).

Frequently Asked Questions (FAQs)

  • Q1: Why is 3,4-Bis(hydroxymethyl)furan considered moisture-sensitive? While not explicitly stated in the search results, its two hydroxyl groups make it highly polar and likely hygroscopic. It can absorb water from the atmosphere, which may lead to hydrolysis, product degradation, or unwanted side reactions in synthesis.

  • Q2: What is the recommended procedure for storing this chemical? Based on its properties, the following storage conditions are advised:

    • Environment: Store in a cool, dry, and well-ventilated place.
    • Inert Atmosphere: For long-term storage or to maximize shelf-life, store under an inert gas (e.g., nitrogen or argon) to minimize contact with oxygen and moisture.
    • Container: Keep in a tightly sealed, air-tight container. A septum-sealed bottle is ideal for both liquid handling and maintaining an inert atmosphere.
    • Compatibility: Ensure the container material is compatible with alcohols and weak organic acids.
  • Q3: What should I do if I suspect my sample has been exposed to moisture? Signs of moisture exposure could include cloudiness, a change in viscosity, or the formation of particulates.

    • Visual Inspection: Carefully inspect the liquid for any visual changes.
    • Do Not Use: If contamination is suspected, do not use the material for critical reactions.
    • Analysis: Characterization by techniques like NMR or Karl Fischer titration can confirm the presence and amount of water.
    • Disposal: Follow your institution's guidelines for the disposal of hazardous organic chemicals.

Troubleshooting Guide

Observation Potential Cause Recommended Action
Cloudy appearance or precipitate in liquid Water absorption leading to hydrolysis or separation. Do not use for sensitive synthesis. Visually inspect future aliquots from a new, properly stored batch.
Lower-than-expected reaction yield Deactivated reagent due to moisture contamination. Use a new, sealed batch of the chemical. Ensure all solvents and other reagents are anhydrous.
Unexpected side products in synthesis Moisture-induced side reactions. Analyze the reaction pathway to identify potential hydrolysis products. Use scrupulously dry techniques.

Recommended Experimental Workflow

The following diagram outlines a standard workflow for handling moisture-sensitive chemicals like 3,4-Bis(hydroxymethyl)furan to ensure experimental integrity.

Start Start Experiment Preparation Storage Retrieve from sealed storage (inert atmosphere if possible) Start->Storage Equip Gather dry glassware, septa, and syringes Storage->Equip Environment Work in dry environment (e.g., glovebox or under nitrogen flow) Equip->Environment Weigh Weigh/transfer quickly in a fume hood Environment->Weigh Seal Reseal container immediately and return to storage Weigh->Seal Use Use reagent in reaction Seal->Use End Proceed with reaction Use->End

Key Handling Protocols

  • Technique for Small-Scale Transfer: For transferring small volumes, use a dry glass syringe with a needle. Puncture the septum of the storage bottle, quickly draw the required volume, and inject it directly into your reaction vessel, which should also be under an inert atmosphere.
  • Technique for Large-Scale Weighing: If you must open the container to weigh the liquid, perform the operation in an inert atmosphere glovebox. If a glovebox is unavailable, perform the transfer rapidly in a fume hood, purging the container headspace with inert gas before and after resealing.

References

scale-up challenges for 3,4-Furandimethanol production

Author: Smolecule Technical Support Team. Date: February 2026

Production Data for Related Furanic Compounds

Target Compound Feedstock Catalyst System Key Optimal Conditions Performance (Yield/Selectivity) Key Challenges Identified

| Furfuryl Alcohol (FFA) [1] | Furfural (FFR) | Electrocatalysis | Ambient temperature & pressure, neutral pH [1] | High selectivity (specific yield not provided) [1] | • Catalyst deactivation (e.g., CuCr toxicity). • Managing competing reactions (ring hydrogenation). • High purification costs. [1] | | 2,5-Bis(hydroxymethyl)furan (BHMF) [2] | 5-Hydroxymethylfurfural (HMF) | Cu/SiO₂ | 393 K, 1500 kPa H₂ pressure, Tetrahydrofuran (THF) solvent [2] | ~91% conversion, ~99% selectivity [2] | • Strong reactant/product adsorption on catalyst. • Catalyst deactivation over time. • Solvent choice critical for activity & selectivity. [2] | | 2,5-Dimethylfuran (DMF) [3] | HMF | Pd-UiO-66 (Metal-Organic Framework) | 160 °C, 15 bar H₂ pressure [3] | 99% conversion, 92.2% selectivity [3] | • Requires bifunctional metal-acid sites. • Elaborate control over catalyst acidity & metal dispersion. • Structural instability of some catalysts. [3] | | 2,5-Furandicarboxylic Acid (FDCA) [4] | HMF | Ru/C, H₂O₂ oxidant, Packed-bed reactor | 75 °C, 1 bar, continuous flow [4] | 81.5% yield [4] | • Intermediate accumulation at high flow rates. • Oxidative limitations & catalyst deactivation. • Mass transfer limitations in batch reactors. [4] |

Common Scale-Up Challenges and Technical Guidance

Based on research into similar catalytic processes, here are common technical issues and methodological insights that are highly relevant to scaling up 3,4-Furandimethanol production.

  • Catalyst Selection and Stability

    • Challenge: Catalyst deactivation is a major hurdle. Traditional catalysts like copper chromate (CuCr) are toxic and pose environmental problems [1]. Complex bimetallic systems can suffer from leaching and loss of activity [2].
    • Guidance: Focus on developing robust, non-toxic catalysts. Cu-based catalysts are often highly selective for carbonyl hydrogenation without breaking C-O or C-C bonds [2]. Defect-engineered supports like UiO-66 MOFs can optimize acid-site density and metal dispersion, enhancing activity and stability [3].
  • Reaction Optimization and Pathway Control

    • Challenge: Achieving high selectivity is difficult due to competing reactions, such as over-hydrogenation, ring hydrogenation, or condensation, which form byproducts [1] [4].
    • Guidance: Precisely control reaction parameters. Solvent selection significantly impacts activity and selectivity; for instance, THF may offer superior performance over water or 2-propanol [2]. pH control in electrocatalysis is critical, as it dictates proton availability and suppresses side reactions [1].
  • Process Intensification and Engineering

    • Challenge: Conventional batch reactors often suffer from mass and heat transfer limitations, leading to prolonged reaction times, intermediate accumulation, and low efficiency [4].
    • Guidance: Consider advanced reactor designs. Continuous-flow packed-bed reactors can significantly enhance mass transfer, allow for better control over reaction parameters, reduce reaction times, and improve overall productivity under milder conditions [4].

Suggested Experimental Workflow for Process Development

The following diagram outlines a systematic approach to troubleshooting and optimizing the production process, based on strategies used for similar compounds.

Start Start: Process Development for Furanic Compound C1 Catalyst Screening & Design Start->C1 C2 Reaction Parameter Optimization C1->C2 SC1 • Test non-toxic metals (e.g., Cu) • Use modulated MOF supports • Assess metal dispersion & acidity C1->SC1 C3 Kinetic & Mechanistic Study C2->C3 SC2 • Vary solvent, T, P • Optimize H2/donor ratio • Tune pH in electrochemical cells C2->SC2 C4 Reactor Selection & Scale-Up C3->C4 SC3 • Model kinetics (e.g., LHHW) • Identify rate-limiting steps • Probe reaction mechanism C3->SC3 End Scaled Process C4->End SC4 • Evaluate continuous flow reactors • Overcome mass transfer limits • Optimize flow rates & catalyst bed C4->SC4

References

3,4-Bis(hydroxymethyl)furan vs 2,5-furandimethanol properties

Author: Smolecule Technical Support Team. Date: February 2026

Properties of 2,5-Furandimethanol (BHMF)

The table below consolidates the key physicochemical properties of 2,5-Furandimethanol from multiple sources [1] [2].

Property Value
IUPAC Name (Furan-2,5-diyl)dimethanol [2]
Other Common Names 2,5-Bis(hydroxymethyl)furan (BHMF), 2,5-Furandimethanol [1] [2]
CAS Number 1883-75-6 [1]
Chemical Formula C₆H₈O₃ [1] [2]
Molar Mass 128.13 g·mol⁻¹ [1] [2]
Appearance White to light yellow solid [1] [2]
Density 1.283 g/cm³ [1] [2]
Melting Point 74–77 °C [1] [2]
Boiling Point 275 °C [1] [2]
Flash Point 120 °C [1] [2]
Solubility Slightly soluble in acetonitrile and DMSO [1]

Synthesis and Experimental Protocols for 2,5-Furandimethanol

2,5-Furandimethanol is predominantly synthesized by the selective hydrogenation of the aldehyde group in biomass-derived 5-hydroxymethylfurfural (HMF) [1] [3]. Multiple catalytic and biocatalytic pathways have been developed.

The following diagram outlines the primary synthesis routes from glucose and HMF:

G Lignocellulosic Biomass Lignocellulosic Biomass Glucose/Fructose Glucose/Fructose Lignocellulosic Biomass->Glucose/Fructose Acid Hydrolysis HMF HMF Glucose/Fructose->HMF Acid Dehydration BHMF BHMF HMF->BHMF Reduction Thermocatalytic Hydrogenation Thermocatalytic Hydrogenation HMF->Thermocatalytic Hydrogenation Electrocatalytic Hydrogenation Electrocatalytic Hydrogenation HMF->Electrocatalytic Hydrogenation Biocatalytic Reduction Biocatalytic Reduction HMF->Biocatalytic Reduction Cannizzaro Reaction Cannizzaro Reaction HMF->Cannizzaro Reaction Thermocatalytic Hydrogenation->BHMF Electrocatalytic Hydrogenation->BHMF Biocatalytic Reduction->BHMF Cannizzaro Reaction->BHMF

Key Synthesis Methodologies
  • Thermocatalytic Hydrogenation: This method uses molecular hydrogen (H₂) or liquid hydrogen donors.

    • Catalysts: Copper-based catalysts are highly selective. A Cu/SiO₂ catalyst prepared by precipitation–deposition achieved >95% HMF conversion and 97-99% BHMF selectivity in tetrahydrofuran (THF) at 393 K and 15 bar H₂ pressure [4]. Noble metals (Ru, Ir, Pt) are also active but more expensive [1] [3].
    • Alternative Hydrogen Donors: Catalytic transfer hydrogenation uses donors like formic acid or alcohols. Polymethylhydrosiloxane (PMHS) with potassium fluoride (KF) catalyst achieved 98% BHMF yield from HMF at 80°C in 1 hour [5].
  • Electrocatalytic Hydrogenation (ECH): A cleaner method that uses water as hydrogen source and renewable electricity.

    • Protocol: Using an Rh-dispersed Cu nanowire (RhCu NWs) catalyst on a cathode, HMF is converted to BHMF with 92.6% Faradaic Efficiency at a current density of -20 mA cm⁻². The system uses water as proton source, generating reactive hydrogen (Hₐdₛ) on the catalyst surface [6].
  • Biocatalytic Synthesis: Employs enzymes or microorganisms for highly selective reduction under mild conditions.

    • Protocol: A recombinant Saccharomyces cerevisiae yeast expressing an alcohol dehydrogenase (MgADH1) converted HMF to BHMF. In a fed-batch process, the system produced 60.5 g/L BHMF and demonstrated tolerance to high HMF concentrations (up to 400 mM) [7].
  • One-Pot Chemobiocatalytic Route from Glucose: This integrated process bypasses HMF purification.

    • Protocol: Glucose is first converted to HMF in a biphasic system (MeTHF/water) with CaCl₂ as catalyst. The resulting HMF is directly reduced to BHMF by the engineered S. cerevisiae yeast, yielding BHMF directly from glucose with an overall yield of 42% [7].

Research Implications

The advanced synthesis methods for 2,5-furandimethanol, particularly the one-pot and electrocatalytic routes, highlight a strong research trend toward more sustainable and efficient processes. The availability of detailed experimental protocols provides a solid foundation for reproducibility and further innovation in drug development and material science.

References

Comprehensive Comparison Guide: 3,4-BHMF versus 2,5-BHMF in Polymer Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to BHMF Isomers and Their Significance

The growing demand for sustainable alternatives to petroleum-based polymers has accelerated research into bio-based monomers, with furanic compounds emerging as particularly promising candidates. Among these, the isomers 3,4-bis(hydroxymethyl)furan (3,4-BHMF) and 2,5-bis(hydroxymethyl)furan (2,5-BHMF) have attracted significant scientific interest as renewable building blocks for polymer synthesis. These heteroaromatic diols bear structural similarity to conventional petroleum-derived diols but offer the advantage of being derived from lignocellulosic biomass, making them attractive from both environmental and sustainability perspectives [1].

While 2,5-BHMF has been more extensively studied due to its direct relationship with the prominent bio-based platform chemical 2,5-furandicarboxylic acid (FDCA), 3,4-BHMF has recently gained attention as a promising alternative that offers distinct material properties [2]. The difference in substitution pattern on the furan ring (2,5- versus 3,4-position) significantly influences the chemical reactivity, polymer chain packing, and ultimate material properties of the resulting polyesters. Understanding these differences is crucial for researchers and polymer scientists seeking to develop specialized bio-based materials with tailored properties for specific applications [2].

The U.S. Department of Energy has designated FDCA, which shares structural similarities with BHMF isomers, as one of the "Top Value-Added Chemicals from Biomass," underscoring the strategic importance of furanic compounds in the renewable chemicals landscape [3]. As the polymer industry continues to seek sustainable alternatives to conventional materials with comparable or superior performance characteristics, both BHMF isomers offer significant potential to contribute to the greening of the plastics industry, particularly in packaging, textile, and specialty polymer applications [3] [1].

Synthesis Methods and Pathways

Synthesis of 2,5-BHMF

2,5-BHMF is predominantly synthesized from 5-hydroxymethylfurfural (HMF), which itself is derived from cellulosic biomass through acid-catalyzed dehydration [1]. The conversion of HMF to 2,5-BHMF can be accomplished through several reduction pathways:

  • Cannizzaro Reaction: This traditional approach involves a disproportionation reaction where HMF undergoes simultaneous oxidation and reduction in a strong alkaline medium. The reaction produces approximately equimolar amounts of 2,5-BHMF and 5-hydroxymethylfuranoic acid (HMFA). Research by Kang et al. demonstrated that using ionic liquids like [EMIm]TFSI as solvents can achieve near-quantitative yields (100%) of 2,5-BHMF, while alkaline aqueous systems can provide yields up to 86-90% [1].

  • Catalytic Hydrogenation: This method employs molecular hydrogen and catalytic metals, with Ru-based catalysts particularly effective. Alamillo et al. reported achieving 94% selectivity for 2,5-BHMF using Ru/MgO-ZrO₂ at 130°C under 400 psi H₂ pressure for 2 hours. The pH value serves as a critical control parameter, with higher pH favoring 2,5-BHMF formation over the fully hydrogenated side product BHMTHF [1].

  • Catalytic Transfer Hydrogenation (CTH): This alternative approach utilizes hydrogen donors rather than molecular hydrogen, potentially offering improved safety and process simplicity. While specific yield data for 2,5-BHMF via CTH wasn't provided in the search results, the method is recognized as a viable pathway [1].

Synthesis of 3,4-BHMF

The synthesis of 3,4-BHMF typically follows a more complex pathway compared to its 2,5-isomer. The most common route involves:

  • Reduction of Dimethyl 3,4-furandicarboxylate (3,4-DMFDCA), which can be derived from agricultural residues through the Henkel reaction involving 2-furoic acid [2]. Alternative synthetic routes have been reported involving five-step reactions starting with substituted dicarboxylic acids or cyclic anhydrides, such as dimethylmaleic anhydride [2]. It's worth noting that both 2-furoic acid and dimethylmaleic anhydride can be obtained from bio-based resources, preserving the renewable credentials of 3,4-BHMF [2].

Table 1: Comparison of Synthesis Methods for BHMF Isomers

Synthesis Aspect 2,5-BHMF 3,4-BHMF
Primary Precursor HMF from cellulose 2-furoic acid from agricultural residues
Common Synthesis Routes Cannizzaro reaction, catalytic hydrogenation, catalytic transfer hydrogenation Reduction of 3,4-DMFDCA via Henkel reaction or multi-step synthesis
Reported Yields Up to 100% (Cannizzaro), 94% selectivity (catalytic hydrogenation) Specific yields not reported in available literature
Key Challenges HMF instability, formation of humins, competing reactions Multi-step synthesis, potentially lower overall atom economy

The following diagram illustrates the comparative synthesis pathways for both BHMF isomers from biomass sources:

BHMF_Synthesis Biomass Lignocellulosic Biomass Cellulose Cellulose Biomass->Cellulose Hemicellulose Hemicellulose Biomass->Hemicellulose HMF 5-Hydroxymethylfurfural (HMF) Cellulose->HMF FuroicAcid 2-Furoic Acid Hemicellulose->FuroicAcid Route25 Reduction Pathways: • Cannizzaro Reaction • Catalytic Hydrogenation • Catalytic Transfer Hydrogenation HMF->Route25 Route34 Multi-step Synthesis: • Henkel Reaction • Ester Reduction FuroicAcid->Route34 BHMF25 2,5-BHMF Route25->BHMF25 BHMF34 3,4-BHMF Route34->BHMF34

Figure 1: Comparative Synthesis Pathways for 2,5-BHMF and 3,4-BHMF from Biomass

Polymerization Techniques and Experimental Protocols

Enzymatic Polymerization Methodology

Enzymatic catalysis has emerged as a sustainable alternative to conventional metal-based catalysts for polyester synthesis, with Candida antarctica Lipase B (CALB) being the most widely employed enzyme due to its high regioselectivity and ability to operate under mild reaction conditions [2]. The following section details standardized protocols for synthesizing BHMF-based polyesters via enzymatic catalysis.

3.1.1 One-Step Polycondensation Protocol
  • Reaction Setup: In a 25-mL round-bottom flask, combine predried Novozym 435 (N435, 15 wt% relative to monomers) and preactivated molecular sieves (4 Å, 150 wt% relative to monomers) under nitrogen atmosphere [2].

  • Monomer Composition: Add dimethyl furandicarboxylate (2,5- or 2,4-FDCA isomer, 1.44 mmol), 3,4-BHMF (0.36 mmol), aliphatic diol (1.08 mmol; e.g., 1,10-decanediol), and anhydrous toluene (2.5 mL) to the reaction vessel. The molar ratio should be maintained at DMFDCA/3,4-BHMF/aliphatic diol = 50:12.5:37.5 [2].

  • Reaction Conditions: Immerse the flask in a preheated oil bath at 90°C with continuous magnetic stirring under nitrogen atmosphere for 72 hours [2].

  • Workup Procedure: After cooling to room temperature, add chloroform (∼10 mL) to dissolve polymer products. Filter the mixture to remove enzyme and molecular sieves, washing with additional chloroform (2 × 10 mL). Concentrate the combined filtrate using rotary evaporation at 40°C under reduced pressure (400-480 mbar). Precipitate the polymer in cold methanol, recover via centrifugation (5 min, 4500 rpm, 4°C), and dry under vacuum at 40°C for approximately 3 days [2].

3.1.2 Two-Step Polycondensation Protocol
  • Initial Step: Conduct the reaction identically to the one-step protocol for the first 2 hours at 90°C under nitrogen atmosphere with continuous magnetic stirring [2].

  • Second Step: After the initial period, continue the reaction for an additional 70 hours under vacuum (600 mmHg) to remove byproducts and drive the polymerization toward completion [2].

  • Isolation: The workup procedure remains identical to the one-step method, with precipitation in cold methanol followed by vacuum drying [2].

Catalyst Selectivity and Isomer Preference

CALB demonstrates distinct regioselectivity between BHMF isomers and FDCA derivatives. Research indicates CALB shows preference for the 2,4-FDCA isomer over 2,5-FDCA when polymerizing with 3,4-BHMF, resulting in higher polymerization degrees [2]. This preference appears to be influenced by the steric accessibility of the carboxyl groups and the overall molecular geometry of the monomers. Additionally, CALB exhibits selectivity toward primary alcohols, making it highly effective for BHMF isomers which contain hydroxymethyl groups at different ring positions [2].

Material Properties and Performance Characteristics

Thermal Properties Analysis

The substitution pattern on the furan ring significantly influences the thermal behavior of the resulting polymers, with 2,5-BHMF and 3,4-BHMF producing materials with distinct thermal profiles:

Table 2: Thermal Properties of Polymers Derived from BHMF Isomers

Thermal Property 2,5-BHMF-Based Polymers 3,4-BHMF-Based Polymers
Thermal Stability (Td50%) Lower decomposition temperature Higher thermal stability [2]
Glass Transition Temperature (Tg) Generally higher Tg Range of -14 to 12°C when copolymerized with 2,4-FDCA [2]
Melting Behavior Semicrystalline with multiple Tm from 53 to 124°C [2] Multiple Tm from 43 to 61°C with 2,4-FDCA; some amorphous examples [2]
Crystallinity Higher tendency to form ordered structures Reduced crystallinity due to asymmetric structure [2]
Structural and Barrier Properties

The structural differences between the isomers translate to significant variations in material performance:

  • Chain Packing and Crystallinity: The symmetrical structure of 2,5-BHMF enables more efficient chain packing, resulting in higher crystallinity, while the asymmetric nature of 3,4-BHMF disrupts ordering and reduces crystallization [2]. This structural influence is so pronounced that 2,4-FDCA-based copolyesters with 3,4-BHMF can yield completely amorphous materials [2].

  • Barrier Properties: While specific data for BHMF-based polymers wasn't provided in the search results, the similarity to FDCA-based polymers suggests potential for enhanced barrier properties. Poly(ethylene furanoate) (PEF), derived from FDCA, is known to exhibit superior barrier properties compared to petroleum-based PET, with improved resistance to gas permeation [3].

  • Decomposition Profile: Both BHMF-based copolyesters typically exhibit a two-step decomposition pattern, indicative of the presence of both aliphatic and semi-aromatic segments within the polymer backbone [2].

The following diagram illustrates the relationship between monomer structure and resulting polymer properties:

Polymer_Properties Monomer BHMF Monomer Structure Symmetrical Symmetrical 2,5-Substitution Monomer->Symmetrical Asymmetrical Asymmetrical 3,4-Substitution Monomer->Asymmetrical ChainPacking Polymer Chain Packing Symmetrical->ChainPacking leads to Asymmetrical->ChainPacking leads to Efficient Efficient Packing High Crystallinity ChainPacking->Efficient Disrupted Disrupted Packing Reduced Crystallinity ChainPacking->Disrupted Properties Final Material Properties Efficient->Properties results in Disrupted->Properties results in Rigid Higher Tg Enhanced Barrier Properties->Rigid Flexible Lower Tg Improved Flexibility Properties->Flexible

Figure 2: Relationship Between BHMF Isomer Structure and Resulting Polymer Properties

Application Potential and Performance Considerations

Specific Application Domains

The distinct material properties of 2,5-BHMF and 3,4-BHMF-based polymers make them suitable for different application domains:

  • Packaging Materials: 2,5-BHMF-based polymers show particular promise for rigid packaging applications where barrier properties and structural integrity are paramount. Their higher crystallinity and thermal stability make them potential alternatives for PET in food and beverage packaging [3]. The superior barrier properties of furan-based polymers compared to petroleum-based alternatives could significantly extend product shelf life [3].

  • Shape Memory and Self-Healing Polymers: 2,5-BHMF has been successfully utilized in creating shape memory polymers and self-healing materials [1]. These applications leverage the unique chemical structure of 2,5-BHMF, which can participate in reversible reactions or form networks with appropriate mobility for self-healing behavior.

  • Polyurethanes and Resins: Both BHMF isomers can be incorporated into polyurethane formulations and various resin systems [1]. The rigid furan ring contributes to enhanced mechanical properties and thermal resistance in these materials. 2,5-BHMF has been specifically mentioned in the production of heat insulating materials [1].

  • Specialty Polymers Requiring Flexibility: 3,4-BHMF-based polymers, with their lower glass transition temperatures and reduced crystallinity, may be better suited for applications requiring some flexibility or toughness rather than extreme rigidity [2]. The amorphous nature of some 3,4-BHMF copolyesters could be advantageous for specific coating or adhesive applications.

Processing Considerations

The thermal behavior of these polymers significantly impacts their processing characteristics:

  • Processing Temperature Range: 2,5-BHMF-based polymers with higher melting temperatures may require more energy-intensive processing conditions but offer better performance at elevated temperatures. In contrast, 3,4-BHMF-based polymers with lower melting points could be processable at lower temperatures, potentially reducing energy consumption during manufacturing [2].

  • Polymer Blends and Composites: The different crystallization behaviors of the isomers suggest potential for creating polymer blends with tailored properties. 3,4-BHMF-based polymers could serve as compatibilizing agents or modifiers to control crystallinity in blends with other bio-based or conventional polymers.

Conclusion and Research Outlook

The comparative analysis of 3,4-BHMF and 2,5-BHMF reveals two promising bio-based monomers with complementary characteristics for polymer applications. 2,5-BHMF typically yields polymers with higher thermal stability, greater crystallinity, and improved barrier properties, making it suitable for applications requiring rigidity and durability, such as packaging materials. In contrast, 3,4-BHMF produces polymers with enhanced flexibility, lower glass transition temperatures, and in some cases, completely amorphous characteristics, potentially offering advantages for applications requiring some degree of flexibility or toughness [2].

From a sustainability perspective, both monomers contribute to reducing dependence on fossil resources, though their synthesis pathways present different challenges. 2,5-BHMF benefits from more direct routes from platform chemical HMF but faces challenges related to HMF stability and purification. 3,4-BHMF synthesis typically involves more steps but can utilize agricultural residues, potentially adding value to waste streams [2].

Future research directions should focus on:

  • Optimizing synthesis pathways for both isomers to improve yields and reduce production costs
  • Developing specialized catalyst systems that leverage the unique structural features of each isomer
  • Exploring copolymerization approaches that combine both isomers to achieve intermediate properties
  • Conducting comprehensive life cycle assessments to quantify environmental benefits compared to conventional alternatives
  • Investigating new application domains that exploit the unique characteristics of each isomer

References

thermal stability comparison of furan-based diols

Author: Smolecule Technical Support Team. Date: February 2026

Thermal and Mechanical Properties Comparison

The table below summarizes key experimental data for furan-based diols and their polymer products, with BPA-based materials included as a reference point.

Material Type Key Property Performance Data Comparison with Alternatives Citation
Furan-based Epoxy Thermoset Glass Transition Temp. (Tg) 30–54 °C (varies with diol structure) Lower Tg than some BPA epoxies, but suitable for many coatings. [1]
Furan-based Epoxy Coating Coating Hardness & Adhesion "Very high hardness, good adhesion" Properties favorable vs. BPA epoxy control. [1]
Poly(ethylene furanoate) (PEF) Glass Transition Temp. (Tg) 75–80 °C Higher Tg than PET (75 °C), beneficial for thermal resistance. [2] [3]
Poly(ethylene furanoate) (PEF) Melting Temperature (Tm) 210–215 °C Lower Tm than PET (260 °C), which can simplify processing. [2] [3]
Poly(ethylene furanoate) (PEF) Max Degradation Temp. (Td) ~398 °C High thermal stability, comparable to petroleum-based polyesters. [3]
Poly(ethylene furanoate) (PEF) Tensile Modulus 2.1–2.45 GPa Similar to or higher than PET (~2.0 GPa), indicating high stiffness. [3]
Poly(ethylene furanoate) (PEF) Gas Barrier (O₂ & CO₂) O₂: 10x lower, CO₂: 19x lower than PET Significantly superior barrier properties. [4] [3]

Experimental Protocols for Evaluation

To ensure the reliability and reproducibility of the data, researchers follow standardized experimental protocols. The workflow below outlines the key stages involved in synthesizing and characterizing these materials.

G Synthesis Polymer Synthesis MP Melt Polycondensation Synthesis->MP Method TSP Two-Stage Polycondensation Synthesis->TSP Method EP Epoxy Curing Synthesis->EP Method Char Material Characterization MP->Char TSP->Char EP->Char DSC Differential Scanning Calorimetry (DSC) Char->DSC TGA Thermogravimetric Analysis (TGA) Char->TGA Mech Mechanical Testing Char->Mech Barrier Barrier Property Testing Char->Barrier Data Data Analysis: Tg, Tm, Td, Modulus DSC->Data TGA->Data Mech->Data Barrier->Data

Synthesis Methods

  • Melt Polycondensation: A common industrial method where diols and diacids (e.g., FDCA) are heated together under vacuum to form high molecular weight polyesters like PEF without solvents [4] [3]. The two-stage version involves initial esterification/transesterification followed by high-vacuum polycondensation [2] [5].
  • Epoxy Thermoset Formation: Furan-based diols are first converted to diglycidyl ethers. These are then cured with a diamine hardener (e.g., isophorone diamine, IPDA) at elevated temperatures to form a cross-linked thermoset network [1].

Characterization Techniques

  • Thermal Analysis (DSC): Determines the Glass Transition Temperature (Tg) and Melting Temperature (Tm). This is crucial for understanding the material's behavior across different temperature ranges [1] [2] [3].
  • Thermal Stability (TGA): Measures the temperature at which the material begins to decompose significantly (Td), indicating its upper service temperature limit [3].
  • Mechanical Testing: Evaluates properties like tensile modulus and strength, often on free-standing films or coatings applied to substrates like steel [1] [3].
  • Barrier Property Testing: Assesses the material's resistance to gas permeation (e.g., O₂, CO₂), which is critical for packaging applications [3].

Key Insights and Trade-offs

  • Enhanced Rigidity and Barriers: The furan ring's inherent rigidity and polarity are the primary reasons for the higher Tg and superior gas barrier properties of FDCA-polyesters compared to their PET counterparts [4] [3].
  • Tunable Properties: The thermal properties of furan-based polymers are not fixed. They can be engineered by using different diols (e.g., rigid diols like isosorbide or CHDM) or creating copolymers to achieve a specific balance of thermal stability, mechanical strength, and processability for a given application [1] [4].
  • Performance vs. Application: While some furan-based epoxy resins have a lower Tg than high-performance BPA epoxies, their overall property profile—including high hardness, good adhesion, and lower toxicity—makes them viable and sustainable replacements for many industrial coating applications [1].

References

catalytic performance comparison for 3,4-Furandimethanol synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Understanding 2,5-Furandimethanol (2,5-FDM)

2,5-Furandimethanol (2,5-FDM or BHMF) is produced by the selective hydrogenation of the aldehyde group in 5-hydroxymethylfurfural (HMF), a key platform molecule derived from biomass [1]. Its value lies in its symmetrical diol functional groups, making it a versatile monomer for producing bio-based polymers like polyesters and polyurethanes, as well as a potential precursor for biofuels and pharmaceuticals [2] [1] [3].

The main challenge in its synthesis is achieving high selectivity for the target diol, as the reaction network can lead to various by-products through over-hydrogenation or ring-opening reactions [1].

fdm_synthesis HMF HMF (5-Hydroxymethylfurfural) FDM 2,5-FDM (2,5-Furandimethanol) HMF->FDM C=O Hydrogenation DMF DMF HMF->DMF Hydrodeoxygenation Others Ring-opening Products HMF->Others Ring Opening BHMTHF BHMTHF FDM->BHMTHF Furan Ring Hydrogenation

Diagram: The main reaction pathways in the catalytic conversion of HMF. The goal for 2,5-FDM synthesis is to selectively promote the hydrogenation of the carbonyl group (C=O) while suppressing other pathways.

Catalyst Performance Comparison for 2,5-FDM Synthesis

The table below summarizes the performance of various catalysts reported in recent studies for the synthesis of 2,5-FDM from HMF.

Catalyst Reaction Conditions HMF Conversion 2,5-FDM Selectivity Key Findings
Cu/SiO₂ [4] 120°C, 1.5 MPa H₂, THF solvent ~91% ~99% Simple preparation; kinetics suggest strong HMF adsorption on Cu sites.
CuMg₃Al-R [5] 130°C, 2 MPa H₂, 3h ~100% 99.3% Well-dispersed Cu⁰/Cu⁺ nanodots; synergy between Cu states critical for C=O selectivity.
NiZn₀.₁Ce [6] 150°C, 1.2 MPa H₂, 3h - 94.1% Zn promotes oxygen vacancies, electron transfer to Ni inhibits furan ring adsorption.
Co@C [2] 110°C, 1 MPa H₂, 6h, Methanol - 96.0% Monodispersed Co⁰ nanoparticles coated on a carbon shell.
Ru/MnCo₂O₄ [2] 100°C, 8.2 MPa H₂, 4h, Methanol - 98.5% High activity of Ru combined with Brønsted acidity of the MnCo₂O₄ support.
Pt/MCM-41 [1] 35°C, 0.8 MPa H₂, 2h, Water ~100% 98.9% Mild conditions; catalyst reusable 7 times.

Detailed Experimental Protocols

For researchers looking to replicate or build upon these results, here are the methodologies for two high-performing non-noble metal catalysts.

Protocol 1: Using Cu/SiO₂ (Precipitation-Deposition Method) [4]
  • Catalyst Preparation: The Cu/SiO₂ catalyst is prepared by the precipitation-deposition (PD) method at a constant pH. This results in highly dispersed metallic copper nanoparticles of 3-5 nm on the SiO₂ surface.
  • Typical Reaction Procedure:
    • Reactor Setup: Reactions are carried out in a liquid-phase batch reactor.
    • Reaction Mixture: The reactor is charged with HMF, solvent (Tetrahydrofuran - THF, was optimal), and the Cu/SiO₂-PD catalyst.
    • Reaction Conditions: The system is pressurized with H₂ (e.g., 1500 kPa) and heated to the target temperature (e.g., 120°C) with constant stirring.
    • Product Analysis: Reaction products are typically analyzed using chromatographic methods (e.g., HPLC or GC) to determine conversion and selectivity.
Protocol 2: Using NiZn₀.₁Ce (Sol-Gel Method) [6]
  • Catalyst Preparation: The NiZn₀.₁Ce catalyst is synthesized via a sol-gel method using metal nitrates (e.g., Ni(NO₃)₂·6H₂O, Zn(NO₃)₂·9H₂O, Ce(NO₃)₃·6H₂O) and citric acid.
  • Typical Reaction Procedure:
    • Reactor Setup: A high-pressure batch reactor (e.g., Parr autoclave) is used.
    • Reaction Mixture: HMF is dissolved in a solvent like 1,4-dioxane, and the catalyst is added.
    • Reaction Conditions: The reactor is purged and filled with H₂ to a set pressure (e.g., 1.2 MPa). The reaction proceeds at an elevated temperature (e.g., 150°C) for a defined period (e.g., 3 hours).
    • Product Analysis: Products are identified and quantified using methods like gas chromatography-mass spectrometry (GC-MS).

Key Insights for Catalyst Selection

  • Copper-Based Catalysts: Are widely regarded as the most selective for the carbonyl group hydrogenation required to make 2,5-FDM, while minimizing unwanted side reactions [4] [5]. The synergy between Cu⁰ and Cu⁺ sites is often key to their high performance [5].
  • Nickel-Based Catalysts: Are highly active for H₂ activation but typically less selective. They strongly adsorb the furan ring, often leading to over-hydrogenation products like BHMTHF. Adding a promoter like Zn can electronically modify Ni sites, shifting selectivity towards 2,5-FDM [6] [7].
  • Solvent Effects: The choice of solvent significantly impacts both activity and selectivity. Tetrahydrofuran (THF) and alcohols like 2-propanol often provide higher yields and selectivity compared to water, as they can better facilitate the reaction and/or suppress side reactions [4] [1].

References

3,4-Bis(hydroxymethyl)furan vs HMF derivative applications

Author: Smolecule Technical Support Team. Date: February 2026

HMF vs. 2,5-BHMF: A Platform Chemical and Its Monomer

The relationship between HMF and 2,5-BHMF is typically that of a versatile platform chemical and one of its high-value downstream products. The transformation from HMF to 2,5-BHMF is a selective hydrogenation reaction [1] [2]. Here is a direct comparison of their core characteristics:

Feature 5-Hydroxymethylfurfural (HMF) 2,5-Bis(hydroxymethyl)furan (2,5-BHMF)
Structure Furan ring with -CH₂OH and -CHO groups Furan ring with two -CH₂OH groups
Primary Role Versatile platform chemical Specialty monomer for polymers
Key Property High reactivity (aldehyde group) High stability & symmetrical diol structure
Stability Low; prone to degradation and humin formation [2] [3] High; more thermally and chemically stable than HMF [1]
Primary Application Precursor to fuels & chemicals (e.g., FDCA, DMF) [4] [5] Production of polyesters, polyurethanes, and foams [1] [2]
Toxicity Not specifically addressed in search results Considered less toxic than HMF; handled with care [2]

Synthesis of 2,5-BHMF from HMF

The synthesis of 2,5-BHMF is primarily achieved through the catalytic hydrogenation of HMF. Research focuses on developing efficient, selective, and cost-effective catalysts [1]. The general workflow and specific experimental protocols from recent studies are outlined below.

cluster_catalysts Catalyst Systems for Hydrogenation Start Biomass Feedstocks (e.g., fructose, glucose) HMF 5-Hydroxymethylfurfural (HMF) Start->HMF Acid-catalyzed dehydration BHMF 2,5-Bis(hydroxymethyl)furan (BHMF) HMF->BHMF Catalytic Hydrogenation (H2 or transfer hydrogenation) Noble Noble Metals (e.g., Ru/CeOx) [1] Noble->BHMF NonNoble Non-Noble Metals (e.g., Cu, Ni, Co) [6] [7] [8] NonNoble->BHMF Bimetallic Bimetallic/Alloy (e.g., CuCeOx/C, Ni/CNTs) [6] [8] Bimetallic->BHMF

Detailed Experimental Protocols

The table below summarizes specific catalytic systems and conditions for producing 2,5-BHMF from HMF, as reported in recent literature.

Catalyst Hydrogen Source Solvent Temperature (°C) H₂ Pressure (MPa) Time (h) HMF Conversion (%) BHMF Yield (%) Citation
CuCeOx/C H₂ Ethanol 130 3.0 2 ~100 >98 [6]
Ni/CNTs H₂ Not Specified Not Specified Low Pressure Not Specified 99.8 95.0 [8]
Ru/CuOx (from CMF) H₂ Water 40 4.0 3 - 91 (from CMF) [3]
Zr-Based (e.g., Zr-HTC) Transfer (Isopropanol) Isopropanol 120 - 4 - 99.2 [1]

Key Synthesis Notes:

  • Solvent Choice: Organic solvents like ethanol, methanol, and isopropanol are commonly used to suppress undesirable side reactions, such as the rearrangement of HMF to cyclopentane derivatives in acidic water [3].
  • Alternative Pathways: 2,5-BHMF can also be synthesized from more stable HMF alternatives, such as 5-(chloromethyl)furfural (CMF), via a one-pot hydrolysis and hydrogenation process [3].
  • Biological Conversion: Engineered strains of Saccharomyces cerevisiae yeast can also act as whole-cell biocatalysts to reduce HMF to BHMF, offering a potentially greener synthetic route [9].

Application Potential & Comparative Data

2,5-BHMF's primary value lies in its application as a monomer for sustainable polymers, directly competing with petroleum-derived diols.

Polymer Properties of 2,5-BHMF-based Polyesters

The following table compares polyesters made from 2,5-BHMF with those from its more famous counterpart, FDCA, and traditional PET [2].

Polymer Characteristic BHMF-based Polyesters (e.g., with Succinic/Adipic Acid) FDCA-based Polyesters (e.g., PEF) Petroleum-based PET
Typical Synthesis Method Low-temperature solution polymerization or enzymatic catalysis [2] High-temperature melt polycondensation [2] High-temperature melt polycondensation
Thermal Stability Limited; degradation can begin at 120-130°C [2] High; stable at temperatures >200°C [2] High
Melting Point (Tm) Varies by comonomer; often lower ~210°C [2] ~260°C
Key Advantage Rigid, biobased diol for novel polymer backbones Superior gas barrier properties, fully biobased Established, cost-effective production

Application Outlook:

  • Polyurethanes and Foams: The two hydroxyl groups make 2,5-BHMF an excellent rigid diol for producing polyurethane foams and other polymers [1] [2].
  • Challenges: The main challenge for 2,5-BHMF in plastics is its relatively low thermal stability, which necessitates milder polymerization conditions compared to FDCA [2].

Interpretation Guide for Researchers

When deciding between using HMF or 2,5-BHMF, consider the following:

  • Choose 2,5-BHMF if: Your goal is to synthesize biobased polyesters or polyurethanes. Its symmetrical diol structure with a rigid furan ring provides a pathway to polymers with potentially unique properties. It is also a more stable molecule than HMF for storage and handling.
  • Stick with HMF if: You are developing routes to other high-value compounds like FDCA (for PEF plastic) or DMF (a biofuel candidate). HMF's aldehyde group is crucial for oxidation and other conversion chemistries [5] [10].
  • Regarding 3,4-BHMF: The almost complete lack of literature on the 3,4-isomer suggests it is not a naturally occurring or easily accessible derivative of HMF. Its synthesis and application would represent a significant and novel research direction.

References

enzymatic polymerization efficiency 3,4-BHMF vs 2,5-BHMF

Author: Smolecule Technical Support Team. Date: February 2026

Performance Summary of BHMF Isomers

Isomer Enzyme / Catalyst Key Efficiency / Performance Findings Molecular Weight (Mₙ / M𝓌) Preferred Reaction Conditions Key Study Limitations
2,5-BHMF Immobilized Candida antarctica Lipase B (iCALB) [1] Effective in bulk polymerization (solvent-free); Mₙ up to ~14,000 g/mol [1]. ~14,000 g/mol (Bulk) [1] Bulk polymerization at 70°C [1]. Data is synthesized from separate studies with different experimental parameters (comonomers, conditions).
2,5-BHMF iCALB [2] Requires mild conditions due to thermal instability; degrades at 120-130°C [2]. Not Specified Solution polymerization to avoid degradation [2].
3,4-BHMF iCALB [3] Higher polymerization degrees with 2,4-FDCA isomer vs. 2,5-FDCA; CALB shows regioselectivity [3]. 2,200 - 5,300 g/mol (Solution) [3] Two-step polycondensation (Solution) [3].

The difference in efficiency is largely attributed to the distinct chemical structures of the two isomers and the resulting enzyme selectivity.

Structural Influence on Enzymatic Activity

The following diagram illustrates how the structural differences between the two BHMF isomers influence their interaction with the enzyme CALB during polymerization.

G CALB CALB Enzyme BHMF25 2,5-BHMF Isomer CALB->BHMF25 Interacts with BHMF34 3,4-BHMF Isomer CALB->BHMF34 Interacts with Fold Polymer Chain Folding BHMF25->Fold  Enables Regio Regioselectivity BHMF34->Regio  Influences Steric Steric Hindrance BHMF34->Steric  Creates Eff34 Efficiency depends on comonomer isomer (2,4- vs. 2,5-FDCA) [3] Regio->Eff34 Steric->Eff34 Eff25 Well-suited for bulk polymerization [1] Fold->Eff25

Detailed Experimental Protocols

The data in the summary table is derived from specific experimental methodologies. Here are the key protocols for the two main types of polymerization reported.

Protocol 1: Bulk Polymerization of 2,5-BHMF [1]

This method highlights a sustainable, solvent-free process.

  • Polymerization Method: Bulk (melt) polycondensation, performed without solvents.
  • Catalyst: Immobilized Candida antarctica Lipase B (iCALB) OR the chemical catalyst Dibutyltin oxide (DBTO).
  • Typical Conditions:
    • Temperature: 70°C
    • Time: 24 hours
    • Pressure: Atmospheric pressure, with stirring.
  • Comonomers: Aliphatic diacids with varying chain lengths (e.g., succinic acid to suberic acid).
  • Workup: The synthesized polymer can be characterized by its thermal behavior, rheology, and crystallinity.
Protocol 2: Solution Copolymerization of 3,4-BHMF [3]

This protocol uses milder conditions in solution to accommodate the monomer's properties.

  • Polymerization Method: Two-step enzymatic polycondensation in solution.
  • Catalyst: Immobilized CALB (iCALB, Novozym 435).
  • Typical Conditions:
    • Step 1: 2 hours at 90°C under nitrogen atmosphere.
    • Step 2: 70 hours at 90°C under vacuum (600 mmHg).
  • Solvent: Anhydrous toluene.
  • Additives: Preactivated molecular sieves (4 Å) to remove water.
  • Comonomers: Dimethyl esters of FDCA (2,5- or 2,4-isomer) and an aliphatic diol (e.g., 1,10-decanediol).
  • Workup: The polymer is isolated by precipitation in cold methanol, followed by filtration and drying under vacuum.

Takeaways for Researchers

  • For High-Temperature/Green Processes: If your research aims for solvent-free (bulk) polymerization, 2,5-BHMF has demonstrated success using iCALB [1].
  • For Exploring Isomer Effects: If your focus is on how monomer structure fine-tunes polymer properties, 3,4-BHMF is highly relevant. Its polymerization is feasible with iCALB, but efficiency is highly dependent on the isomeric form of the comonomer (preferring 2,4-FDCA over 2,5-FDCA) [3].
  • Mind the Stability: Note that 2,5-BHMF has limited thermal stability and degrades at 120-130°C, necessitating milder conditions like solution or enzymatic polymerization [2].

References

comparison of furandimethanol isomers in bio-based polymers

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis of 2,5-Furandimethanol (2,5-FDM or BHMF)

2,5-FDM is primarily produced through the selective hydrogenation of 5-hydroxymethylfurfural (HMF), which is itself derived from renewable carbohydrates like glucose and fructose [1] [2]. The core challenge is to selectively hydrogenate the aldehyde group without affecting the hydroxymethyl group or the furan ring [1] [2].

The diagram below illustrates the primary synthesis route and major polymer applications for 2,5-FDM.

fdm_workflow Fructose Fructose HMF HMF Fructose->HMF Dehydration FDM FDM HMF->FDM Selective Hydrogenation Polyesters Polyesters FDM->Polyesters Polyurethanes Polyurethanes FDM->Polyurethanes Polycarbonates Polycarbonates FDM->Polycarbonates

The table below summarizes established catalytic systems for this conversion, a key experimental protocol in FDM production [1] [2].

Catalyst Type Reaction Conditions Performance (Conversion/Selectivity) Key Findings/Mechanism Insight
Pt/MCM-41 [1] 35°C, 2 h, 8 bar H₂, Water solvent ~100% Conversion, 98.9% Selectivity Excellent performance under mild conditions; catalyst reusable 7 times.
Cl-free Ir/SiO₂ [1] [2] 60°C, 5 h, 10 bar H₂, THF solvent 60% Conversion, 100% Selectivity Chlorine-free catalyst prevents hydrogenation of the C=C bond in the furan ring.
Pd on Carbon Hybrid Support [1] [2] 60°C, 740 min, 1,4-dioxane solvent 90% Conversion, 88.8% Selectivity Low hydrogen pressure and electron-donating support prevent over-hydrogenation.
Cu/SiO₂ [3] Information not specified in sources 97% Yield Noted as a low-cost and reusable catalyst for the reduction of HMF.

A critical consideration for working with 2,5-FDM is its limited thermal stability, as degradation can begin at 120–130 °C [3]. This property heavily influences the choice of polymerization methods, often favoring milder conditions like solution or enzymatic polymerization over high-temperature melt polycondensation [3].

Performance of 2,5-FDM-based Polymers

When used as a monomer, 2,5-FDM can form fully bio-based polymers. The properties of these materials are highly dependent on the comonomers used. The table below summarizes data from various studies on 2,5-FDM-based polyesters.

Polymer Type Comonomer(s) Polymerization Method Key Thermal & Mechanical Properties Key Findings
Homopolyester [3] FDCA (as 2,5-furandicarbonyl chloride) Solution polymerization (Chloroform) Degradation around 200°C First reported BHMF-based polyester; forms black insoluble material upon degradation.
Homopolyester [3] FDCA (as 2,5-furandicarbonyl chloride) Interfacial polycondensation Td,onset = 280°C Produced a low-molecular-weight polymer.
Copoly(ester amide)s [4] Dimethyl 2,5-furandicarboxylate (DMFDC), 1,3-propanediol (PDO), 1,3-diaminopropane (DAP) Two-step melt polycondensation Transition temperatures and Young's Modulus decrease with more methylene groups in diol. The presence of amide groups introduces hydrogen bonding, influencing thermal and mechanical properties.
Copolyesters [3] Succinic acid, Adipic acid Enzymatic polymerization (iCALB) Tg: -33 to -7°C (with Succinic acid); -49 to -31°C (with Adipic acid) Successful synthesis via mild enzymatic method to avoid thermal degradation of BHMF.

Experimental Protocols for Key Data

For researchers seeking to replicate or build upon these findings, here are more detailed methodologies for the key experiments cited in the tables.

  • Synthesis of FDM with Pt/MCM-41 [1]:

    • Catalyst Preparation: The Pt/MCM-41 catalyst is typically synthesized via impregnation of the MCM-41 silica support with a platinum salt solution, followed by reduction to form metal nanoparticles.
    • Reaction Setup: In a typical experiment, HMF is dissolved in water in a high-pressure reactor. The Pt/MCM-41 catalyst is added, and the reactor is sealed and purged with hydrogen.
    • Reaction Execution: The hydrogen pressure is raised to 8 bar, and the reaction mixture is stirred at a constant temperature of 35°C for 2 hours.
    • Product Analysis: After the reaction, the mixture is analyzed using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine HMF conversion and FDM selectivity.
  • Synthesis of BHMF-based Polyesters via Enzymatic Catalysis [3]:

    • Typical Protocol: This method uses Immobilized Candida antarctica Lipase B (iCALB) as a biocatalyst.
    • Reaction Setup: BHMF and a comonomer (e.g., a diester like dimethyl succinate) are mixed in a suitable solvent (e.g., diphenyl ether or tert-butanol).
    • Reaction Execution: The mixture is stirred under reduced pressure or under an inert atmosphere at a relatively low temperature (e.g., 70-90°C) for 24-72 hours to allow for transesterification and polycondensation.
    • Polymer Characterization: The resulting polymer is recovered by precipitation. Its molecular weight is characterized by Gel Permeation Chromatography (GPC), and thermal properties are analyzed by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

References

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XLogP3

-0.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

14496-24-3

Wikipedia

Furan-3,4-diyldimethanol

Dates

Last modified: 08-15-2023

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